Product packaging for Direct Orange 26(Cat. No.:CAS No. 3626-36-6)

Direct Orange 26

Cat. No.: B1346632
CAS No.: 3626-36-6
M. Wt: 756.7 g/mol
InChI Key: DSARWKALPGYFTA-UHFFFAOYSA-L
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Description

Overview of Azo Dyes in Scientific Contexts

Azo dyes represent the largest and most versatile class of synthetic organic colorants, characterized by the presence of one or more azo groups (–N=N–) connecting aromatic rings. researchgate.neticm.edu.pl Their widespread use in industries such as textiles, leather, paper, and food is attributed to their vibrant colors, cost-effective synthesis, and good stability. researchgate.netcinz.nz The synthesis of azo dyes typically involves a two-step process: diazotization of a primary aromatic amine, followed by coupling with an electron-rich coupling component like a phenol (B47542) or another aromatic amine. researchgate.neticm.edu.pl

The defining feature of azo dyes is their chromophore, the azo group, which is responsible for the color of the compound. researchgate.net The specific color is determined by the nature of the aromatic rings and any auxochromes (functional groups) attached to them. scispace.com Azo compounds can exist as cis or trans isomers, with the trans isomer generally being more stable. cinz.nz This photoisomerization property is a subject of research for potential applications in materials science and catalysis. cinz.nz

From a scientific standpoint, the study of azo dyes is crucial due to their environmental persistence and the potential for their degradation products, aromatic amines, to be harmful. uark.edu This has spurred extensive research into methods for their detection, degradation, and removal from wastewater. uark.eduresearchgate.net

Significance of Direct Orange S as a Model Compound in Chemical and Environmental Studies

Direct Orange S, also known as C.I. Direct Orange 26, is a disazo direct dye. chemicalbook.comontosight.ai Its water solubility and use in dyeing cellulosic fibers like cotton and viscose make it a relevant compound for studying the environmental impact of textile effluents. chemicalbook.comxcwydyes.comtjuniwin.com The molecular structure of Direct Orange S, with its multiple aromatic rings and sulfonate groups, provides a complex yet well-defined system for various scientific investigations. chemicalbook.comontosight.ai

In chemical studies , Direct Orange S serves as a model substrate for developing and optimizing new synthetic methodologies and analytical techniques. nih.govamazon.ae Its degradation can be studied using various advanced oxidation processes (AOPs), providing insights into the reaction kinetics and mechanisms of these water treatment technologies. researchgate.netirost.ir For instance, studies have investigated its degradation using nonthermal atmospheric pressure plasma jets and photocatalysis with novel materials. researchgate.netirost.irmdpi.com

In environmental science , Direct Orange S is frequently used to assess the effectiveness of different adsorbents for dye removal from aqueous solutions. icm.edu.pldergipark.org.tr Researchers have explored the use of low-cost materials like rice husk, peat, and silica (B1680970) fume for this purpose. icm.edu.pldergipark.org.tr The study of its adsorption kinetics and equilibrium provides valuable data for designing efficient wastewater treatment systems. icm.edu.pldergipark.org.tr Furthermore, the interactions of Direct Orange S with microorganisms are investigated to understand its biodegradability and potential for bioremediation. researchgate.net

The following table summarizes the key properties of Direct Orange S:

PropertyValue
Chemical Formula C₃₃H₂₂N₆Na₂O₉S₂ chemicalbook.com
Molecular Weight 756.67 g/mol cncolorchem.com
CAS Number 3626-36-6 chemicalbook.com
Appearance Red-brown powder xcwydyes.comcncolorchem.com
Solubility in Water Soluble chemicalbook.com

Detailed research findings have provided insights into the degradation of Direct Orange S. For example, a study on its degradation by a nonthermal atmospheric pressure plasma jet reported a 96% color removal efficiency after one hour of treatment, with a corresponding decrease in total organic carbon (TOC), indicating mineralization of the dye. researchgate.net Another study focused on the photocatalytic degradation of Direct Orange S using a CoFe₂O₄/Ag₂O nanocomposite, which showed significantly enhanced photocatalytic activity compared to pure CoFe₂O₄. irost.ir

The adsorption of this compound onto various materials has also been extensively studied. Research using natural carbonaceous materials like peat, lignite (B1179625), and hard coal found that the adsorption was strongly dependent on the pH of the solution. icm.edu.pl The maximum adsorption capacities were determined to be 17.7, 15.1, and 13.8 mg/g for peat, lignite, and hard coal, respectively, with the process being best described by the Langmuir isotherm model. icm.edu.pl

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H22N6Na2O9S2 B1346632 Direct Orange 26 CAS No. 3626-36-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

disodium;4-hydroxy-7-[(5-hydroxy-6-phenyldiazenyl-7-sulfonatonaphthalen-2-yl)carbamoylamino]-3-phenyldiazenylnaphthalene-2-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H24N6O9S2.2Na/c40-31-25-13-11-23(15-19(25)17-27(49(43,44)45)29(31)38-36-21-7-3-1-4-8-21)34-33(42)35-24-12-14-26-20(16-24)18-28(50(46,47)48)30(32(26)41)39-37-22-9-5-2-6-10-22;;/h1-18,40-41H,(H2,34,35,42)(H,43,44,45)(H,46,47,48);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSARWKALPGYFTA-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=NC2=C(C=C3C=C(C=CC3=C2O)NC(=O)NC4=CC5=CC(=C(C(=C5C=C4)O)N=NC6=CC=CC=C6)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H22N6Na2O9S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30881400
Record name C.I. Direct Orange 26, disodium salt
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

756.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3626-36-6
Record name C.I. 29150
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Naphthalenesulfonic acid, 7,7'-(carbonyldiimino)bis[4-hydroxy-3-(2-phenyldiazenyl)-, sodium salt (1:2)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name C.I. Direct Orange 26, disodium salt
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disodium 7,7'-(carbonyldiimino)bis[4-hydroxy-3-(phenylazo)naphthalene-2-sulphonate]
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Record name disodium 7,7'-(carbonyldiimino)bis[4-hydroxy-3-(phenylazo)naphthalene-2-sulphonate]
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Record name DIRECT ORANGE 26
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Degradation and Remediation Pathways of Direct Orange S

Biological Degradation Processes

Biological degradation relies on the metabolic activities of microorganisms, such as bacteria, fungi, and yeasts, to break down complex dye molecules into simpler, less harmful compounds. These processes, often referred to as decolorization and biodegradation, involve enzymatic activities that target the dye's chromophoric azo bonds (–N=N–).

The ability of various microbes to decolorize and degrade azo dyes, including Direct Orange S and its structural relatives, has been a subject of extensive study. This process can occur under different conditions—aerobic, anaerobic, or a sequence of both—and is influenced by several environmental factors.

Bacteria are prominent candidates for dye bioremediation due to their rapid growth, adaptability, and diverse metabolic capabilities. Numerous bacterial strains have been identified that can effectively decolorize direct orange dyes, primarily through the action of enzymes like azoreductases.

Microbial Decolorization and Biodegradation

Bacterial Degradation Studies
Candida guilliermondii mediated decolorization of Direct Fast Orange S

The yeast Candida guilliermondii has demonstrated notable efficacy in the decolorization of Direct Fast Orange S, a synonym for Direct Orange S. In one study, the strain C. guilliermondii (Y004) achieved a decolorization rate of 39.22% after a seven-day incubation period. nih.gov The optimal conditions for this process were identified as a neutral pH of 7 and a temperature of 25°C. nih.govnih.gov Further investigations involving co-cultures revealed that combining C. guilliermondii (Y004) with another yeast strain, C. dubliniensis (Y014), could enhance the decolorization of Direct Fast Orange S to 41% within one week. nih.govresearchgate.netresearchgate.net This suggests a synergistic interaction between the yeast strains. nih.gov The mechanism is believed to involve extracellular enzymes, as the cells themselves did not show significant intracellular dye accumulation. researchgate.net

Studies on related Direct Orange dyes with various bacterial strains

Research into structurally similar direct orange dyes has provided broader insights into bacterial degradation mechanisms. Various bacterial species have shown significant potential in breaking down these complex molecules.

Pseudomonas aeruginosa : This bacterium has been extensively studied for its ability to degrade Direct Orange 39. Strain BCH, isolated from dye-contaminated sediments, was able to decolorize 50 mg/L of Direct Orange 39 within approximately 45 minutes, achieving 93.06% decolorization. nih.govresearchgate.net This strain could handle concentrations as high as 1.5 g/L, resulting in 60% decolorization within 48 hours. nih.govresearchgate.net The degradation process involves enzymes such as lignin (B12514952) peroxidases, DCIP reductase, and tyrosinase. nih.govresearchgate.net

Pseudomonas fluorescens : Strains of P. fluorescens have been successfully used for the bioremediation of textile effluent containing Direct Orange 102. vulcanchem.comindiaenvironmentportal.org.in Studies have shown that the bacterium can break down the dye into less complex, non-toxic metabolites like 3,7-diamino-4-hydroxy-naphthalene-2-sulfonic acid sodium salt. indiaenvironmentportal.org.inresearchgate.net The efficiency of decolorization is influenced by parameters such as pH, temperature, and the presence of carbon and nitrogen sources. vulcanchem.comijert.org

Micrococcus luteus : Strain SSN2 of Micrococcus luteus demonstrated high efficiency in decolorizing Direct Orange 16. bioline.org.brresearchgate.netbioline.org.br It achieved 96% decolorization of a 100 mg/L dye solution in just 6 hours under static conditions. bioline.org.brresearchgate.net The optimal conditions for this rapid degradation were found to be a pH of 8, a temperature of 37°C, and a 3% NaCl concentration. bioline.org.brresearchgate.net The degradation was confirmed by the reduction of the azo bond in the dye molecule. bioline.org.brbioline.org.br

Aeromonas spp. : A strain of Aeromonas spp. (ETL-1949) isolated from a textile wastewater treatment plant was capable of completely decolorizing Direct Orange 16 at concentrations up to 750 mg/L within 50 hours under static conditions. omicsonline.org The degradation was attributed to the induction of intracellular enzymes including laccase, veratryl alcohol oxidase, NADH-DCIP reductase, and tyrosinase. omicsonline.org

Interactive Data Table: Bacterial Degradation of Direct Orange Dyes

Dye Name Bacterial Strain Decolorization Efficiency Time Key Conditions Source(s)
Direct Orange 39 Pseudomonas aeruginosa strain BCH 93.06% (at 50 mg/L) ~45 min pH 7.0, Temp: 10-60°C nih.govresearchgate.net
Direct Orange 16 Micrococcus luteus strain SSN2 96% (at 100 mg/L) 6 hours pH 8.0, Temp: 37°C, 3% NaCl, Static bioline.org.brresearchgate.net
Direct Orange 102 Pseudomonas fluorescens 60% 24 hours Agitated & Static Conditions ijert.org
Direct Orange 16 Aeromonas spp. ETL-1949 100% (at 750 mg/L) 50 hours Static, after shaking culture omicsonline.org
Bacterial consortium studies and optimization parameters

The use of bacterial consortia, which are mixed communities of different bacterial species, often leads to more efficient and complete degradation of azo dyes compared to the use of single strains. sciensage.infonih.govijcmas.com This is because individual strains may act on different parts of the dye molecule or its metabolites, creating a more robust degradation pathway. ijcmas.com

A consortium of Providencia rettgeri and Pseudomonas sp. showed 98-99% decolorization of Reactive Orange 16 within 12 to 30 hours. nih.gov Similarly, a consortium including Pseudomonas stutzeri, Bacillus tequilensis, Bacillus flexus, and Kocuria rosea effectively degraded acid orange dye, achieving 85% decolorization in 23 hours. frontiersin.org

The efficiency of microbial decolorization is highly dependent on several physicochemical parameters: mdpi.com

pH and Temperature : Most bacteria exhibit optimal decolorization activity at a neutral to slightly alkaline pH (7.0-9.5) and at temperatures between 30°C and 37°C. frontiersin.orgscielo.brbiotech-asia.org

Dye Concentration : Decolorization efficiency generally decreases as the initial dye concentration increases, likely due to the toxic effects of the dye on the microorganisms. researchgate.netnih.gov

Oxygen Level : The initial breakdown of the azo bond by azoreductase enzymes is typically more efficient under static or microaerophilic (low oxygen) conditions. nih.gov Subsequent degradation of the resulting aromatic amines often requires aerobic conditions. nih.gov

Carbon and Nitrogen Sources : The addition of supplementary carbon (e.g., glucose, sucrose) and nitrogen (e.g., yeast extract) sources often enhances decolorization, as the dye itself may not be a sufficient nutrient source. frontiersin.orgscielo.brbiotech-asia.org

Fungi, particularly white-rot basidiomycetes, are highly effective dye degraders due to their powerful, non-specific extracellular ligninolytic enzyme systems, which include laccases and peroxidases. nih.govmdpi.com These enzymes have a high redox potential, allowing them to oxidize a wide range of recalcitrant compounds, including synthetic dyes. nih.gov

Studies have shown that various basidiomycetes can decolorize different dyes, including orange-colored ones like Acid Orange 20 and Remazol Brilliant Orange 3 R. nii.ac.jpthescipub.com The decolorization capacity is strongly linked to the production of ligninolytic enzymes. nih.gov For instance, an extensive screening of 150 basidiomycete strains found that white-rot fungi were the most efficient at decolorizing Orange G, a trait directly related to their laccase and manganese peroxidase production. nih.gov

Yeasts, a group of unicellular fungi, also contribute significantly to dye bioremediation. As detailed previously, strains of Candida guilliermondii are capable of decolorizing Direct Fast Orange S. nih.govnih.gov The decolorization process by yeasts can involve different mechanisms, including enzymatic degradation and bioaccumulation (intracellular accumulation). nih.gov The development of yeast co-cultures and consortia can further improve the efficiency of dye removal from textile effluents. nih.govnih.gov

Interactive Data Table: Fungal and Yeast Decolorization of Direct Orange Dyes

Dye Name Fungal/Yeast Strain Decolorization Efficiency Time Key Conditions Source(s)
Direct Fast Orange S Candida guilliermondii (Y004) 39.22% 7 days pH 7.0, Temp: 25°C nih.gov
Direct Fast Orange S Co-culture: C. guilliermondii & C. dubliniensis 41% 7 days pH 7.0, Temp: 25°C nih.govresearchgate.net
Enzymatic Mechanisms of Biodegradation

The initial and most critical step in the biodegradation of azo dyes is the cleavage of the azo bond (–N=N–), which is responsible for the dye's color. This is primarily accomplished by a class of enzymes known as azoreductases. Following this initial reduction, other oxidoreductive enzymes come into play to further degrade the resulting aromatic amines. The efficiency of these enzymatic reactions is often dependent on the presence of specific co-factors.

Azoreductases are the principal enzymes responsible for the decolorization of azo dyes by reductively cleaving the azo bond. mdpi.commdpi.com This enzymatic action results in the formation of smaller, colorless, and often toxic aromatic amines. mdpi.comnih.gov The activity of azoreductases is a crucial first step in the microbial degradation process. acs.org For instance, in the degradation of the related diazo dye Direct Red 81, a significant induction of azoreductase activity was observed in bacterial mixed cultures, indicating its primary role in the initial breakdown of the dye. mdpi.comfrontiersin.org These enzymes can be found in a wide variety of bacteria and often require reducing equivalents, such as NADH or NADPH, to function. mdpi.comnih.gov The process can occur under both anaerobic and aerobic conditions, though it is often more efficient in the absence of oxygen, as oxygen can compete for the reducing agents. mdpi.com

Following the initial azo bond cleavage by azoreductases, a battery of other oxidoreductive enzymes is employed by microorganisms to further degrade the resulting aromatic amines. nih.govfrontiersin.org These enzymes play a vital role in the detoxification and mineralization of the dye intermediates. frontiersin.org

Key oxidoreductive enzymes involved in this process include:

Laccases: These copper-containing enzymes are known for their ability to oxidize a broad range of phenolic and non-phenolic compounds, making them effective in degrading the aromatic amines produced from azo dye reduction. mdpi.comnih.govtandfonline.com

Peroxidases: This group includes lignin peroxidases (LiP) and manganese peroxidases (MnP), which are particularly effective in breaking down complex aromatic structures through oxidative reactions. tandfonline.com

Tyrosinases: These enzymes are efficient in breaking down phenolic compounds and have been implicated in the degradation of dyes like Direct Orange 39. researchgate.net

NADH-DCIP Reductase: This enzyme is involved in the electron transfer processes necessary for the reduction of various compounds, including intermediates of dye degradation. nih.govmdpi.comdoi.org Studies on Direct Orange 16 and other azo dyes have shown a significant increase in NADH-DCIP reductase activity during decolorization. researchgate.net

Veratryl Alcohol Oxidase: This enzyme has been noted for its role in the asymmetric cleavage of certain azo dyes. tandfonline.com

The synergistic action of these enzymes is often required for the complete mineralization of the dye molecules. For example, in the degradation of Direct Red 81, both azoreductase and laccase activities were significantly induced, suggesting a cooperative mechanism for breaking down the dye. frontiersin.org Similarly, the degradation of Direct Orange 39 involved the induction of lignin peroxidases, DCIP reductase, and tyrosinase. researchgate.net

The enzymatic degradation of azo dyes is heavily reliant on the presence of electron donors, or co-factors, with Nicotinamide Adenine Dinucleotide (NADH) and its phosphorylated form (NADPH) being the most common. mdpi.commdpi.com These molecules provide the necessary reducing power for enzymes like azoreductases to cleave the azo bond. mdpi.comnih.gov The requirement of NADH or NADPH is a critical aspect of the biodegradation process, as they serve as the electron donors for the reductive cleavage. nih.gov The regeneration of these co-factors is essential for sustained enzymatic activity. The process involves the transfer of electrons from the co-factor to the enzyme, which then transfers them to the azo dye, leading to the breaking of the azo linkage. mdpi.com

Role of oxidoreductive enzymes (e.g., tyrosinases, laccases, peroxidases, veratryl alcohol oxidase, DCIP reductase)
Metabolic Pathways and Intermediate Product Identification

Understanding the metabolic pathways and identifying the intermediate products formed during the degradation of Direct Orange S is crucial for assessing the detoxification process and ensuring the complete mineralization of the dye. Advanced analytical techniques are employed to elucidate these complex pathways.

To identify the transient intermediates and final breakdown products of Direct Orange S degradation, a suite of advanced analytical techniques is utilized. These methods provide detailed structural information, allowing researchers to piece together the degradation pathway.

Commonly used techniques include:

High-Performance Liquid Chromatography (HPLC): Used to separate the various components in a sample, allowing for the quantification of the parent dye and its metabolites. researchgate.netresearchgate.net

Fourier Transform Infrared Spectroscopy (FTIR): Provides information about the functional groups present in the molecules, helping to identify changes in the chemical structure of the dye as it degrades. nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for identifying volatile and semi-volatile organic compounds by separating them in a gas chromatograph and then detecting them with a mass spectrometer. acs.orgbibliotekanauki.pl

Liquid Chromatography-Mass Spectrometry (LC-MS): Similar to GC-MS but used for non-volatile compounds, making it suitable for analyzing many of the polar intermediates formed during dye degradation. frontiersin.orgmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the structure of molecules and is used to definitively identify unknown metabolites. frontiersin.orgresearchgate.net

These techniques have been successfully applied to study the degradation of various azo dyes, confirming the breakdown of the dye structure and the formation of new metabolites. acs.orgresearchgate.netresearchgate.net For instance, in the study of Direct Red 81, LC-MS analysis confirmed the presence of non-toxic degraded metabolites. frontiersin.org

Based on the identification of intermediate products, researchers can propose degradation pathways for azo dyes. For related Direct Orange dyes, the degradation typically begins with the reductive cleavage of the azo bonds by azoreductase. This can occur symmetrically or asymmetrically.

For example, in the degradation of Direct Orange 102 by Pseudomonas fluorescens, the proposed pathway involves the initial breakdown into an intermediate compound, which is then further degraded to 3, 7-diamino-4-hydroxy-naphthalene-2-sulfonic acid sodium salt. researchgate.net This intermediate is subsequently transformed into other hydroxylated and aminated naphthalenic compounds. researchgate.net

In the case of Orange II, another sulfonated azo dye, three different cleavage mechanisms have been proposed:

A symmetrical split of the azo linkage to form 4-aminobenzenesulfonate (B1229798) and 1-amino-2-naphthol. researchgate.net

An asymmetrical cleavage on the naphthalene (B1677914) side, yielding 1,2-naphthoquinone (B1664529) and 4-diazoniumbenzenesulfonate, with the latter being converted to 4-hydroxybenzenesulfonate. researchgate.net

A third pathway leading to the formation of 2-naphthol (B1666908) and 4-hydroxybenzenesulfonate. researchgate.net

Identification of metabolic products using advanced analytical techniques

Environmental Parameters Influencing Biological Degradation

The efficiency of microbial decolorization of Direct Orange S is not intrinsic to the microorganisms alone but is profoundly influenced by the surrounding environmental conditions. These parameters can either enhance or inhibit the metabolic activities of the microbes, thereby affecting the rate and extent of dye degradation.

Effects of pH on microbial activity and dye decolorization

The pH of the medium is a critical factor governing microbial activity and the enzymatic processes involved in dye decolorization. Studies have shown that the optimal pH for the decolorization of orange azo dyes by various bacterial strains typically falls within the neutral to slightly alkaline range. For instance, Pseudomonas aeruginosa has demonstrated significant decolorization capabilities for orange dyes at a pH of 7, with notable activity also observed at pH 5 and 9. nih.gov However, extreme pH values, such as 3 and 11, have been found to be inhibitory to microbial growth, consequently reducing the rate of decolorization. nih.gov Similarly, research on Candida guilliermondii (Y004) identified an optimal pH of 7 for the decolorization of Direct Fast Orange S. nih.gov The effect of pH is often linked to the transport of dye molecules across the microbial cell membrane, a crucial and often rate-limiting step in the degradation process, which appears to be more efficient under alkaline conditions. mdpi.com

Microorganism/ConsortiumOptimal pH for Orange Dye DecolorizationReference
Pseudomonas aeruginosa7 nih.gov
Pseudomonas aeruginosa BCH8 researchgate.net
Candida guilliermondii (Y004)7 nih.gov
Bacterial Consortium SPB927.5 frontiersin.org
Pseudomonas spp. ETL-M6-10 sciepub.com
Mixed Microbial Consortium8-9 mdpi.com
Optimization of temperature for biodegradation

Temperature plays a pivotal role in microbial growth and the kinetics of enzymatic reactions essential for dye degradation. Research indicates that the optimal temperature for the biodegradation of orange dyes often lies in the mesophilic range. For example, Pseudomonas aeruginosa exhibited maximum decolorization of an orange dye at 40°C, with reduced efficiency at both lower (10°C) and higher (50°C) temperatures. nih.gov Another study using Pseudomonas aeruginosa BCH found the optimal temperature to be 30°C. researchgate.net Similarly, a bacterial consortium, SPB92, showed the highest decolorizing activity for acid orange at 32°C. frontiersin.org Temperatures outside the optimal range can lead to a decrease in metabolic activity or even denaturation of the enzymes responsible for breaking down the dye molecules. sciepub.comomicsonline.org

Microorganism/ConsortiumOptimal Temperature for Orange Dye Decolorization (°C)Reference
Pseudomonas aeruginosa40 nih.gov
Pseudomonas aeruginosa BCH30 researchgate.net
Candida guilliermondii (Y004)25 nih.gov
Bacterial Consortium SPB9232 frontiersin.org
Pseudomonas spp. ETL-M30-40 sciepub.com
Actinomycetes isolates37 researchgate.net
Influence of salinity and salt concentration

The presence of salts in industrial effluents can significantly impact microbial degradation of dyes. High salt concentrations can inhibit microbial growth and activity. nih.gov For instance, the decolorization efficiency of Pseudomonas aeruginosa was observed to decrease as the salt concentration increased, with a noticeable drop in performance at concentrations above 5%. nih.gov However, some microorganisms exhibit halotolerance. A mixed microbial consortium was able to effectively decolorize methyl orange in the presence of up to 10 g/L of NaCl. mdpi.comdntb.gov.ua Another study on a halophilic/halotolerant microflora demonstrated over 95% decolorization of azo dyes at salt concentrations up to 60 g/l. frontiersin.org The ability of certain microbial strains to tolerate and function in high salinity environments is crucial for their application in treating real-world textile wastewater, which often contains significant salt levels. nih.gov

Microorganism/ConsortiumSalt Tolerance (NaCl concentration)Effect on DecolorizationReference
Pseudomonas aeruginosa> 5%Inhibitory nih.gov
Mixed Microbial Consortiumup to 10 g/LNot affected mdpi.comdntb.gov.ua
Halophilic/Halotolerant Microfloraup to 60 g/L>95% decolorization frontiersin.org
Bacterial Consortium SPB921-6%Studied frontiersin.org
Role of carbon and nitrogen sources in microbial growth and decolorization

The availability of additional carbon and nitrogen sources can be a critical factor in the microbial degradation of dyes. These nutrients are essential for microbial growth and the production of the enzymes and co-factors, like NADH, required for the breakdown of dye molecules. jeb.co.in Studies have shown that supplementing the medium with sources like glucose, starch, yeast extract, and peptone can enhance decolorization. For example, the addition of glucose and starch stimulated the decolorization ability of Pseudomonas aeruginosa. nih.gov In another study, sucrose (B13894) and beef extract were found to be optimal carbon and nitrogen sources, respectively, for Streptomyces albidoflavus 3MGH in decolorizing azo dyes. nih.gov However, the effect can be strain-specific, and some microorganisms may even utilize the dye itself as a carbon or nitrogen source. jeb.co.in

MicroorganismEffective Carbon Source(s)Effective Nitrogen Source(s)Reference
Pseudomonas aeruginosaGlucose, Starch- nih.gov
Streptomyces albidoflavus 3MGHSucroseBeef extract, Peptone nih.gov
Bacillus sp. (ESL-52)StarchYeast extract jeb.co.in
Various bacterial isolatesSucrosePeptone researchgate.net
Impact of initial cell mass concentration

The initial concentration of microbial biomass can significantly influence the rate of dye decolorization. A higher initial cell mass generally leads to a faster decolorization process. Research on Aeromonas spp. demonstrated that increasing the cell mass concentration from 0.5 g/l to 2.5 g/l drastically reduced the time required for the decolorization of an orange dye. omicsonline.org Similarly, a study on Pseudomonas aeruginosa BCH showed that a higher cell mass concentration accelerated the decolorization process, with an optimal concentration determined to be 2.88 g/l for maximum efficiency. This is attributed to the increased number of active sites and enzymes available for dye degradation at higher biomass concentrations.

MicroorganismInitial Cell Mass ConcentrationEffect on DecolorizationReference
Aeromonas spp.0.5 g/l to 2.5 g/lIncreased decolorization rate with higher concentration omicsonline.org
Pseudomonas aeruginosa BCH2.88 g/l (optimal)Maximized decolorization efficiency
Escherichia coli strain NO31.5–2.0 g/lStudied for decolorization experiments sci-hub.se
Effect of static versus agitated conditions on decolorization

The oxygen availability, influenced by static or agitated (shaking) conditions, plays a crucial role in the microbial degradation of azo dyes like Direct Orange S. Many studies have reported that static, or anoxic, conditions are more favorable for the decolorization of azo dyes by various bacterial strains. nih.govijbbb.orgscialert.net This is because the enzymatic cleavage of the azo bond (-N=N-), a key step in decolorization, is an anaerobic process that can be inhibited by the presence of oxygen. ijbbb.orgscialert.net Under agitated or aerobic conditions, oxygen competes with the azo dye for the reducing equivalents (like NADH) from the microbial cells, thus hindering the azoreductase enzyme activity. ijbbb.orgscialert.net For instance, Pseudomonas fluorescens showed higher decolorization rates for Direct Orange 102 under static conditions compared to agitated conditions. ijert.org In contrast, some fungal degradation processes involving extracellular enzymes have shown enhanced decolorization under agitated conditions, which facilitate better mixing and mass transfer. cellmolbiol.org

Microorganism/ConditionOptimal ConditionDecolorization EfficiencyReference
Pseudomonas fluorescensStatic89% (vs. 75% agitated) for 1 mg/ml dye ijert.org
Pseudomonas putidaStatic90% (vs. 32% agitated) ijbbb.org
Bacillus firmusStatic>92.7% (vs. 7% agitated) scialert.net
Pseudomonas spp. ETL-MStatic86% (vs. 65% agitated) sciepub.com
Immobilized enzymes of Pleurotus speciesAgitated99.32% (vs. 97.04% static) cellmolbiol.org

Advanced Oxidation Processes (AOPs) for Direct Orange S Degradation

Among the various AOPs, sonolysis and plasma-based techniques have been demonstrated as effective for the degradation of Direct Orange S. nih.govtandfonline.com These methods are capable of breaking down the complex, non-biodegradable, and potentially carcinogenic structure of the dye present in textile effluents. nih.govresearchgate.net

Sonolysis, an advanced oxidation process, utilizes ultrasound to induce the acoustic cavitation of microbubbles in a liquid. scielo.br This process generates localized hot spots and produces reactive radicals, which can chemically oxidize and degrade organic pollutants. scielo.brnih.gov The efficiency of sonolysis in degrading Direct Orange S has been significantly enhanced through its combination with catalysts like iron oxide nanoparticles. tandfonline.comtandfonline.com

The use of biosynthesized iron oxide nanoparticles (INPs) of less than 100 nm has been successfully applied to the decolorization of Direct Orange S through ultrasonication. tandfonline.comresearchgate.net This method combines the catalytic properties of the nanoparticles with the radical-generating effects of sonolysis. tandfonline.com The INPs, acting as a catalyst in a Fenton-like reaction, facilitate the decomposition of hydrogen peroxide to produce hydroxyl radicals, which are the primary oxidizing agents responsible for breaking down the dye's chromophore. tandfonline.comresearchgate.net Research has shown that sonolysis significantly accelerates the degradation process compared to conventional mechanical stirring methods. tandfonline.comtandfonline.com Complete decolorization of a 10 mg/L Direct Orange S solution was achieved in 60 minutes using sonolysis at 30 KHz, whereas a magnetic stirrer required 120 minutes to achieve the same result. tandfonline.comresearchgate.net This enhanced efficiency is attributed to the increased catalytic activity of the nanoparticles under ultrasonic irradiation. tandfonline.com High-performance liquid chromatography (HPLC) analysis confirmed the absence of the Direct Orange S peak in samples treated with INP and hydrogen peroxide, indicating effective degradation of the dye. tandfonline.comtandfonline.com

The effectiveness of the sonolysis-based degradation of Direct Orange S is dependent on several key process parameters. tandfonline.comtandfonline.com Systematic optimization of the iron oxide nanoparticle (INP) concentration, solution pH, and hydrogen peroxide (H₂O₂) concentration is crucial for maximizing dye removal efficiency. tandfonline.comresearchgate.net Studies have been conducted to determine the optimal conditions for these parameters in the decolorization of a 10 mg/l solution of Direct Orange S. tandfonline.com

The concentration of INPs was varied from 0.2 to 1 g/l, with results showing that dye decolorization increases with nanoparticle concentration. researchgate.net The effect of pH was investigated across a range from 3 to 11. tandfonline.comresearchgate.net The concentration of H₂O₂, a source of oxidizing radicals, was tested in the range of 2 to 8 ml/l. tandfonline.comresearchgate.net The highest dye removal percentages were observed at the optimal levels for each parameter. tandfonline.comtandfonline.com

Table 1: Optimal Conditions for Direct Orange S Decolorization via Sonolysis with INPs

ParameterTested RangeOptimal ValueDye Removal Percentage (%)
INP Concentration0.2–1 g/l1 g/l87.2%
pH3–11985.5%
H₂O₂ Concentration2–8 ml/l8 ml/l86.5%

This data is based on research using biosynthesized iron oxide nanoparticles to decolorize a 10 mg/l solution of Direct Orange S. tandfonline.comtandfonline.com

Cold atmospheric pressure plasma is another promising AOP for treating textile effluents. nih.govresearchgate.net This technology utilizes high-energy electrons, UV light, and reactive species to degrade complex organic wastes. researchgate.net

A nonthermal atmospheric pressure plasma jet (NAPPJ) has been effectively used to degrade simulated textile effluent containing Direct Orange S. nih.govresearchgate.net In this method, the aqueous dye solution is exposed to the plasma jet, and the treatment's effectiveness is evaluated based on parameters like the applied potential and treatment duration. nih.govresearchgate.net Research demonstrates that this technique can achieve a high degradation efficiency, with a 96% color removal rate observed after one hour of treatment. nih.govresearchgate.net The degradation is further confirmed by a decrease in the total organic content (TOC) following the plasma treatment, which suggests the mineralization of the dye molecules. nih.gov

The degradation of Direct Orange S during plasma treatment is attributed to the formation of highly reactive chemical species. nih.govresearchgate.net Optical Emission Spectrometry (OES) has been used to identify the reactive oxygen and nitrogen species (RONS) generated at the liquid surface during the plasma process. nih.govresearchgate.netfrontiersin.org The OES analysis confirms that the interaction of the plasma with the aqueous solution leads to the formation of species such as hydroxyl radicals (•OH), atomic oxygen (O), and various nitrogen species. researchgate.netfrontiersin.org These reactive species are responsible for the oxidation and subsequent degradation of the dye molecules. nih.govresearchgate.net The production of •OH radicals, a powerful oxidizing agent, can be attributed to the interaction of plasma-generated electrons, UV photons, and excited argon species with water molecules. researchgate.net

Plasma-based Degradation Techniques

Impact of operational parameters (potential, treatment time) on degradation efficiency

In the electrochemical degradation of azo dyes, operational parameters such as applied potential (voltage) and treatment time are critical in determining the efficiency of the process. The applied potential drives the electrochemical reactions, and increasing it can enhance the rate of degradation by boosting the generation of oxidizing species. scielo.br For instance, in the treatment of azo dye wastewaters, raising the applied voltage often leads to higher removal efficiencies within a shorter timeframe. nih.gov Studies on similar dyes have shown that complete decolorization and significant mineralization can be achieved, with optimal applied voltages leading to nearly 100% removal after sufficient treatment time (e.g., 90-120 minutes). nih.gov

However, an excessively high potential can lead to competing reactions, such as oxygen evolution, which may reduce the current efficiency for dye degradation and increase energy consumption. scielo.br Therefore, an optimum potential exists where the degradation is most efficient. For the degradation of the azo dye Reactive Orange 16, increasing the applied potential from 1.8 V to 2.2 V significantly increased the color removal rate. scielo.br

Treatment time is directly proportional to the extent of degradation. As the electrolysis time increases, more of the dye molecules are broken down. Kinetic studies often reveal that the degradation process follows pseudo-first-order kinetics, indicating that the concentration of the dye is the rate-limiting factor under constant operational conditions. nih.govmdpi.com The efficiency of color and Chemical Oxygen Demand (COD) removal increases with prolonged treatment, eventually reaching a plateau where the dye is completely degraded or mineralized into simpler inorganic compounds. nih.govmdpi.com

The following table summarizes the typical relationship between these operational parameters and degradation efficiency for azo dyes.

ParameterEffect on Degradation EfficiencyRationale
Applied Potential Efficiency generally increases with potential to an optimal point. scielo.brHigher potential enhances the generation of reactive oxidizing species (e.g., hydroxyl radicals, active chlorine from electrolytes like NaCl). scielo.brresearchgate.net
Treatment Time Efficiency increases with time. nih.govLonger duration allows for more complete oxidation and mineralization of the dye molecules. nih.govmdpi.com
Current Density Increased current density can accelerate degradation. mdpi.comHigher current density leads to a greater generation of hydroxyl radicals, which destroy the dye's chromophore. mdpi.com

Photocatalytic Degradation Studies

Photocatalysis is an advanced oxidation process that utilizes semiconductor catalysts and a light source to generate highly reactive species for degrading organic pollutants like Direct Orange S. nih.gov

General mechanisms of photodegradation in organic dyes

The fundamental mechanism of photocatalytic degradation involves the activation of a semiconductor photocatalyst by light energy. researchgate.net When a photocatalyst, such as titanium dioxide (TiO₂) or a more complex heterostructure, absorbs photons with energy equal to or greater than its band gap, electrons (e⁻) are promoted from the valence band (VB) to the conduction band (CB). nih.govresearchgate.net This process leaves behind positively charged "holes" (h⁺) in the valence band. nih.govresearchgate.net

These electron-hole pairs are highly reactive and initiate a series of redox reactions on the catalyst's surface. nih.govresearchgate.net

Oxidation by Holes : The holes (h⁺) in the valence band are powerful oxidizing agents and can directly oxidize dye molecules adsorbed on the photocatalyst surface. researchgate.net They can also react with water molecules or hydroxide (B78521) ions to produce highly reactive hydroxyl radicals (•OH). researchgate.netacs.org

Reduction by Electrons : The electrons (e⁻) in the conduction band can be transferred to adsorbed oxygen molecules, reducing them to form superoxide (B77818) radical anions (•O₂⁻). acs.orgunito.it These superoxide radicals can further react to produce other reactive oxygen species (ROS), including hydroxyl radicals. acs.org

The generated hydroxyl radicals are extremely powerful, non-selective oxidizing agents that attack the organic dye molecules, leading to the cleavage of the chromophoric azo bonds (–N=N–) and the aromatic rings. arabjchem.orgmdpi.com This process ultimately breaks down the complex dye structure into simpler, less harmful inorganic molecules like CO₂, H₂O, and mineral acids. mdpi.com

Direct photolysis processes

Direct photolysis refers to the degradation of a molecule by direct absorption of light, without the aid of a catalyst. For most complex azo dyes like Direct Orange S, direct photolysis using visible or even UV light is generally a slow and inefficient process. scispace.comyu.edu.jo Studies on similar dyes, such as Reactive Orange 16 and Orange G, have shown that under UV irradiation alone, the removal efficiency is negligible even after extended periods. scispace.comyu.edu.jo The stability of the dye's molecular structure makes it resistant to significant degradation from light energy alone. iwaponline.com The process can be slightly enhanced by photosensitizers, but it does not compare to the efficiency of catalyzed reactions. yu.edu.jo

Utilization of heterostructure photocatalysts (e.g., Bi₂SmSbO₇/ZnBiYO₄)

To enhance photocatalytic efficiency, particularly under visible light which constitutes a large portion of the solar spectrum, heterostructure photocatalysts are developed. mdpi.comirost.ir These materials are composed of two or more different semiconductors, creating a junction that improves charge separation and reduces the recombination rate of photogenerated electron-hole pairs. mdpi.com

A novel Bi₂SmSbO₇/ZnBiYO₄ heterojunction photocatalyst has been synthesized and proven effective for the degradation of Direct Orange (DO). mdpi.comnih.gov The formation of the heterojunction between Bi₂SmSbO₇ and ZnBiYO₄ facilitates the transfer of charge carriers across the interface, which significantly enhances the availability of electrons and holes for redox reactions. mdpi.com

Under visible light irradiation, the Bi₂SmSbO₇/ZnBiYO₄ heterostructure demonstrated substantially higher photocatalytic activity for degrading Direct Orange compared to its individual components (Bi₂SmSbO₇ and ZnBiYO₄) or the commonly used nitrogen-doped TiO₂. mdpi.comnih.gov Research findings indicate a removal rate for Direct Orange of 99.10% after 160 minutes of visible light irradiation using this heterojunction catalyst. mdpi.comnih.gov The degradation kinetics were found to follow a second-order reaction model. nih.gov

The table below compares the degradation efficiency of different photocatalysts for Direct Orange. mdpi.comnih.gov

PhotocatalystDegradation Efficiency (DO)Time (Visible Light)
Bi₂SmSbO₇/ZnBiYO₄ 99.10%160 min
Bi₂SmSbO₇ ~82.6%160 min
ZnBiYO₄ ~78.1%160 min
N-doped TiO₂ ~32.8%160 min
Identification of dominant reactive radical species (hydroxyl radicals, superoxide anions, holes)

In the photocatalytic degradation of dyes, several reactive species are responsible for the oxidative breakdown. The primary species include hydroxyl radicals (•OH), superoxide anions (•O₂⁻), and valence band holes (h⁺). researchgate.netresearchgate.net

Hydroxyl Radicals (•OH) : These are often considered the most important oxidizing agents in advanced oxidation processes due to their high redox potential. acs.orgnih.gov They are non-selective and can rapidly attack and mineralize organic pollutants. mdpi.com •OH radicals are formed primarily from the oxidation of water or hydroxide ions by photogenerated holes. researchgate.net

Holes (h⁺) : Photogenerated holes are the primary product of photoactivation and can directly oxidize dye molecules adsorbed on the catalyst's surface. researchgate.netnih.gov They are also the precursors to hydroxyl radicals. acs.org

Superoxide Anions (•O₂⁻) : Formed by the reduction of molecular oxygen by conduction band electrons, superoxide anions are also key reactive species. acs.orgunito.it While less reactive than •OH, they play a significant role in the degradation pathway and can lead to the formation of other ROS. acs.org

Trapping experiments are commonly used to identify the dominant reactive species. researchgate.net In studies involving the Bi₂SmSbO₇/ZnBiYO₄ photocatalyst for Direct Orange degradation, experiments using specific scavengers confirmed that holes (h⁺) and hydroxyl radicals (•OH) were the main active species driving the degradation process. mdpi.com

Factors influencing photocatalytic degradation rates (temperature, pH)

The efficiency of photocatalytic degradation is sensitive to various environmental and operational factors. medcraveonline.com

Temperature : Temperature can influence the degradation rate. An increase in temperature generally promotes the movement of dye molecules and can increase the reaction rate by overcoming the activation energy barrier for the reaction between the dye and the reactive species. frontiersin.org However, for most photocatalytic reactions, the effect is moderate, and they can be operated effectively at room temperature. medcraveonline.com Excessively high temperatures (e.g., above 80°C) may not be favorable as they can promote the recombination of electron-hole pairs and decrease the adsorption of the dye onto the catalyst surface. medcraveonline.com

pH : The pH of the solution is a critical parameter as it affects the surface charge of the photocatalyst and the ionization state of the dye molecule. acs.org The surface of many semiconductor oxides becomes charged in aqueous solutions, and this charge is dependent on the pH relative to the catalyst's point of zero charge (pHpzc). For an anionic dye like Direct Orange S, degradation is often more favorable under acidic conditions (low pH). deswater.com At a pH below the catalyst's pHpzc, the surface becomes positively charged, which promotes the adsorption of the negatively charged anionic dye molecules through electrostatic attraction, thereby increasing the degradation efficiency. medcraveonline.comacs.org Conversely, at a high pH, the catalyst surface would be negatively charged, leading to electrostatic repulsion and lower degradation rates. irost.ir

Adsorption Studies for Direct Orange S Removal

The efficacy of adsorption as a remediation technique hinges on the properties of the adsorbent material. Researchers have explored a variety of materials, from natural resources to industrial byproducts and engineered nanoparticles, to effectively capture Direct Orange S from aqueous solutions.

Development and Characterization of Adsorbent Materials

The development of efficient and cost-effective adsorbents is a primary focus of research in wastewater treatment. The following sections detail the characterization and research findings for various categories of adsorbent materials used for the removal of Direct Orange S.

A variety of natural carbonaceous materials have been investigated for their potential to adsorb Direct Orange S, offering a low-cost and readily available alternative to commercial activated carbon. These materials include peat, lignite (B1179625), hard coal, sawdust, rice husk, sugarcane bagasse pith, corn cobs, brick powder, and orange peel carbon.

Studies have shown that the adsorption capacity of these materials is influenced by their physical and chemical properties, which are in turn dependent on their degree of metamorphism and carbonization. bibliotekanauki.pl For instance, research comparing peat, lignite, and hard coal for the removal of Direct Orange 26 revealed that their sorption capacity varied based on these properties. bibliotekanauki.pl The adsorption process for these materials was found to be strongly dependent on the pH of the solution, with acidic conditions being more favorable. bibliotekanauki.plresearchgate.net The kinetics of adsorption for this compound on peat, lignite, and hard coal followed a pseudo-second-order model, indicating that the rate-limiting step is diffusion in the near-surface layer. bibliotekanauki.pl The Langmuir isotherm model best described the equilibrium adsorption process, with maximum adsorption capacities of 17.7 mg/g for peat, 15.1 mg/g for lignite, and 13.8 mg/g for hard coal. bibliotekanauki.pl

Other agricultural waste products like sawdust and rice husk have also shown promise. bibliotekanauki.pl For example, an optimal adsorbent dosage of 2.5 g/L was identified for the effective removal of this compound using these materials. bibliotekanauki.pl Sugarcane bagasse and orange peels are other low-cost biosorbents that have been explored for the removal of heavy metal ions and have potential for dye adsorption as well. mdpi.com The effectiveness of these materials often relies on their porous structure and the presence of functional groups on their surface that can interact with the dye molecules. dokumen.pub

Table 1: Adsorption Capacities of Natural Carbonaceous Materials for this compound

Adsorbent Material Maximum Adsorption Capacity (mg/g) Optimal pH Kinetic Model Isotherm Model
Peat 17.7 bibliotekanauki.pl Acidic bibliotekanauki.pl Pseudo-second-order bibliotekanauki.pl Langmuir bibliotekanauki.pl
Lignite 15.1 bibliotekanauki.pl Acidic bibliotekanauki.pl Pseudo-second-order bibliotekanauki.pl Langmuir bibliotekanauki.pl
Hard Coal 13.8 bibliotekanauki.pl Acidic bibliotekanauki.pl Pseudo-second-order bibliotekanauki.pl Langmuir bibliotekanauki.pl
Sawdust Varies bibliotekanauki.pl - - -
Rice Husk Varies bibliotekanauki.plscience.gov - - -

Industrial byproducts, such as silica (B1680970) fume, offer a sustainable and cost-effective solution for wastewater treatment. Silica fume, a waste product from the production of silicon and ferrosilicon (B8270449) alloys, has been investigated as an adsorbent for this compound. dergipark.org.trdergipark.org.tr

Research has demonstrated that silica fume, with its spherical and porous structure, can effectively remove dye pollutants from water. dergipark.org.trdergipark.org.tr The optimization of adsorption parameters is crucial for maximizing removal efficiency. For this compound, the optimal conditions were found to be a pH of 2.01, a contact time of 55.15 minutes, an adsorbent amount of 0.2 g, and an initial dye concentration of 44 ppm, achieving a maximum removal of 95.26%. dergipark.org.trdergipark.org.tr The adsorption kinetics were best described by the pseudo-second-order model, suggesting a chemisorption process. dergipark.org.trdergipark.org.tr The adsorption capacity of silica fume for this compound was observed to increase with the initial dye concentration. dergipark.org.tr The use of such industrial waste materials not only addresses the issue of water pollution but also provides a value-added application for industrial byproducts. cam.ac.uk

Clay minerals, particularly halloysite (B83129), have garnered attention as effective adsorbents due to their natural abundance and unique tubular structure. journalssystem.comicm.edu.pl Raw halloysite, composed of kaolinite (B1170537) and halloysite, has shown efficiency in removing azo dyes like Direct Orange 34. researchgate.net The adsorption process is favored in acidic conditions, suggesting that physisorption on the broken edges of the clay particles plays a significant role. researchgate.net

To enhance its adsorption capabilities, halloysite can be modified. Acid activation, for instance, has been shown to significantly improve the adsorption capacity of halloysite for this compound. journalssystem.comicm.edu.pl Studies have compared untreated halloysite (H-NM) with halloysite modified by sodium benzoate (B1203000) (H-SB) and sulfuric acid (H-SA1 and H-SA2). The adsorption capacities for this compound were 64.93, 74.07, 303.0, and 384.4 µmol/g for H-NM, H-SB, H-SA1, and H-SA2, respectively. journalssystem.comicm.edu.pl This demonstrates that acid-activated halloysites have a much higher adsorption capacity than the untreated form. journalssystem.comicm.edu.pl

The adsorption kinetics for all forms of halloysite followed the pseudo-second-order model, and the equilibrium data were well-described by the Langmuir isotherm. journalssystem.comicm.edu.pl The adsorption of the dye was found to be strongly dependent on pH, while ionic strength had no observable effect. journalssystem.comicm.edu.pl The enhanced performance of acid-activated halloysite is attributed to an increase in its specific surface area. journalssystem.commdpi.com

Table 2: Adsorption Capacities of Modified Halloysite for this compound

Adsorbent Adsorption Capacity (µmol/g)
Untreated Halloysite (H-NM) 64.93 journalssystem.comicm.edu.pl
Sodium Benzoate Modified Halloysite (H-SB) 74.07 journalssystem.comicm.edu.pl
Sulfuric Acid Activated Halloysite (H-SA1) 303.0 journalssystem.comicm.edu.pl
Sulfuric Acid Activated Halloysite (H-SA2) 384.4 journalssystem.comicm.edu.pl

Zeolites, crystalline aluminosilicates with a three-dimensional porous structure, have been explored as catalysts in the degradation of azo dyes. In a study on the degradation of Direct Orange 39, a natural zeolite (clinoptilolite 70% - muscovite (B576469) 30%) was used as a catalyst in conjunction with atmospheric pressure plasma. unam.mxacs.orgresearchgate.net

The process involved treating an aqueous solution of the dye with plasma in the presence of the zeolite catalyst. unam.mxacs.orgresearchgate.net The results showed a significant reduction in the coloration of the dye solution over time. unam.mxresearchgate.net After 120 minutes of treatment, a 95% mineralization of the dye was achieved, with a greater than 96% removal of chemical oxygen demand. unam.mxacs.orgresearchgate.net Characterization of the zeolite before and after the process indicated that it did not undergo any chemical changes, confirming its role as a catalyst. unam.mxresearchgate.netacs.org This combination of plasma treatment and zeolite catalysis presents a promising method for the complete degradation of persistent organic pollutants like Direct Orange dyes. unam.mxacs.orgnih.gov

Nanoparticles, with their high surface-area-to-volume ratio, have emerged as highly efficient adsorbents for dye removal. Iron oxide and copper nanoparticles have been specifically investigated for the remediation of Direct Orange dyes.

Copper nanoparticles synthesized from tilapia fish scales, a bio-waste material, have been successfully used for the removal of this compound. gnest.org This green synthesis approach offers an environmentally friendly and cost-effective method. gnest.org The maximum remediation of 90.2% was achieved at a dye concentration of 0.01 g/L, a copper nanoparticle concentration of 0.001 g/L, a pH of 8, and a temperature of 40°C. gnest.org The treatment also resulted in a significant reduction in total suspended solids (TSS), total dissolved solids (TDS), chemical oxygen demand (COD), and total organic carbon (TOC). gnest.org

Similarly, green-synthesized Ficus nano zero-valent copper (Ficus-nZVCu) has been used to remove this compound, with a 56% removal efficiency under optimal conditions. researchgate.net The adsorption process followed the Langmuir isotherm and a pseudo-second-order kinetic model. researchgate.net

Iron oxide nanoparticles, often in combination with other materials, have also shown high efficiency. For example, CoFe2O4/Ag2O nanoparticles demonstrated enhanced photocatalytic degradation of this compound compared to pure CoFe2O4. irost.ir The presence of Ag2O improved the adsorption capacity and degradation efficiency, with the coupled nanoparticles showing about 40% higher photocatalytic activity. irost.ir The magnetic nature of CoFe2O4 allows for easy separation of the adsorbent from the solution. irost.ir

Zeolites as catalysts in degradation

Adsorption Kinetics and Isotherm Modeling

Understanding the kinetics and equilibrium of adsorption is crucial for optimizing the removal process of Direct Orange S from aqueous solutions. Kinetic models describe the rate of dye uptake, while isotherm models explain the equilibrium distribution of the dye between the solid adsorbent and the liquid phase.

The study of adsorption kinetics is essential for determining the rate at which a solute is removed from a solution and for understanding the mechanism of adsorption. The pseudo-first-order and pseudo-second-order models are the most frequently used models to analyze the kinetics of dye adsorption.

The pseudo-second-order model has been found to be more suitable for describing the adsorption kinetics of various Direct Orange dyes onto different adsorbents, suggesting that the rate-limiting step may be chemisorption involving valence forces through the sharing or exchange of electrons between the adsorbent and the adsorbate. For instance, the adsorption of Direct Orange 34 onto modified kaolin (B608303) showed a strong correlation (R² = 0.99) with the pseudo-second-order model. geoscienceworld.org Similarly, studies on this compound have consistently shown that its adsorption kinetics are well-described by the pseudo-second-order model across a range of adsorbents, including natural carbonaceous materials like peat and lignite (R² ≥0.999), modified halloysites, and silica fume. pan.pljournalssystem.comdergipark.org.tr Research on Direct Orange 102 adsorption onto activated carbon also concluded that the pseudo-second-order model was more appropriate, with correlation coefficients (r²) ranging from 0.9311 to 0.9871. niscair.res.inresearchgate.net

The better fit of the pseudo-second-order model indicates that the adsorption process is likely controlled by chemical adsorption. geoscienceworld.org In many cases, the calculated equilibrium adsorption capacity (q_e) from the pseudo-second-order model shows better agreement with the experimental values compared to the pseudo-first-order model. pan.pl

Table 1: Comparison of Kinetic Models for Direct Orange Dye Adsorption

Dye Adsorbent Best Fit Kinetic Model Reference
Direct Orange 34 Modified Kaolin Pseudo-second order geoscienceworld.org
This compound Peat, Lignite, Hard Coal Pseudo-second order pan.pl
This compound Modified Halloysite Pseudo-second order journalssystem.com
This compound Silica Fume Pseudo-second order dergipark.org.tr

Adsorption isotherms are fundamental to describing the interactive behavior between the adsorbate (dye) and the adsorbent. The Langmuir and Freundlich models are commonly employed to analyze equilibrium data. The Langmuir model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. arabjchem.org Conversely, the Freundlich model is an empirical equation that describes adsorption on heterogeneous surfaces and does not predict a maximum adsorption capacity. arabjchem.org

Several studies have found that the Langmuir isotherm provides a better fit for the experimental data of Direct Orange adsorption than the Freundlich model, indicating a homogeneous, monolayer adsorption process. The adsorption of this compound on materials such as peat, lignite, and modified halloysites is well-described by the Langmuir model. pan.pljournalssystem.com For modified halloysites, the fit to the Langmuir model suggests that adsorption occurs with uniformity of identical active sites on the adsorbent surfaces. journalssystem.com Similarly, the adsorption of Direct Orange 102 onto activated carbon was found to follow a Langmuir-type isotherm, suggesting an energetically homogeneous sorbent surface. niscair.res.in

Table 2: Adsorption Isotherm Parameters for Direct Orange Dyes

Dye Adsorbent Best Fit Isotherm Model Maximum Adsorption Capacity (q_m) Reference
This compound Peat Langmuir 17.7 mg/g pan.pl
This compound Lignite (Brown Coal) Langmuir 15.1 mg/g pan.pl
This compound Hard Coal Langmuir 13.8 mg/g pan.pl
This compound Acid-activated Halloysite (H-SA2) Langmuir 384.4 µmol/g journalssystem.com
Direct Orange 102 Activated Carbon (from Thevetia Neriifolia Juss) Langmuir 9.442 - 33.00 mg/g (temp dependent) niscair.res.in

To gain a more comprehensive understanding of the adsorption process, other, more complex isotherm models are also utilized. These models can provide additional insights into the adsorbent-adsorbate interactions and the nature of the adsorbent surface.

Redlich-Peterson Isotherm : This is a hybrid, three-parameter model that incorporates features of both the Langmuir and Freundlich isotherms. researchgate.net Its flexibility allows it to represent adsorption equilibrium over a wide range of concentrations and on both homogeneous and heterogeneous surfaces. researchgate.netiscientific.org

Tempkin Isotherm : This model explicitly takes into account the interactions between the adsorbent and the adsorbate. iscientific.org It assumes that the heat of adsorption of all molecules in the layer decreases linearly with coverage due to these interactions. iscientific.org The Temkin model was used alongside the Langmuir and Freundlich models to describe the adsorption of this compound on natural carbonaceous materials. pan.pl

Dubinin-Radushkevich (D-R) Isotherm : This model is more general than the Langmuir isotherm as it does not assume a homogeneous surface or constant adsorption potential. science.gov It is often applied to express the adsorption mechanism with a Gaussian energy distribution onto a heterogeneous surface and is used to differentiate between physical and chemical adsorption mechanisms by calculating the mean free energy of adsorption. iscientific.orgscience.gov

Koble-Corrigan Isotherm : This is another three-parameter model that combines elements of the Langmuir and Freundlich isotherms. iscientific.org It is used to represent equilibrium adsorption data and its constants are typically determined through trial-and-error methods. iscientific.org

These advanced models, alongside Langmuir and Freundlich, provide a robust framework for analyzing and predicting the adsorption behavior of Direct Orange S on various materials.

Langmuir and Freundlich isotherm models

Parameters Influencing Adsorption Efficiency

The efficiency of the adsorption process for Direct Orange S is dependent on several operational parameters, with solution pH and contact time being among the most critical.

The pH of the aqueous solution is a master variable that controls the adsorption process by influencing the surface charge of the adsorbent and the degree of ionization of the dye molecule. journalssystem.com Direct Orange S is an anionic dye, meaning it carries a negative charge in solution.

For many adsorbents, the adsorption capacity for anionic dyes like Direct Orange is enhanced at acidic (low) pH values. At low pH, the surface of the adsorbent tends to become more positively charged, which promotes the electrostatic attraction between the surface and the negatively charged dye anions. cambridge.org For example, the maximum adsorption of Direct Orange 34 on modified kaolin was observed within a pH range of 3 to 5. cambridge.org Similarly, the highest adsorption capacity for this compound on silica fume was recorded at a pH of 2. dergipark.org.tr The adsorption of this compound on various halloysite clays (B1170129) was also found to be strongly dependent on pH. journalssystem.com

Conversely, as the pH increases, the adsorbent surface may become more negatively charged, leading to electrostatic repulsion with the anionic dye molecules and a subsequent decrease in adsorption capacity. However, some studies show significant dye removal can still occur at basic pH levels. cambridge.org In one study involving Direct Orange 102, the percentage of adsorption actually increased from 41% to 75% as the pH was raised from 2 to 12, indicating that other mechanisms besides simple electrostatic attraction may be at play. niscair.res.in

Table 3: Optimal pH for Adsorption of Direct Orange Dyes

Dye Adsorbent Optimal pH Range Reference
Direct Orange 34 Modified Kaolin 3 - 5 cambridge.org
This compound Silica Fume ~2 dergipark.org.tr
This compound Natural Carbonaceous Materials Strongly pH-dependent (acidic preferred) bibliotekanauki.pl
Direct Orange 102 Activated Carbon (from Thevetia Neriifolia Juss) Increases with pH (2 to 12) niscair.res.in

Contact time is a crucial parameter for determining the equilibrium time and the kinetics of the adsorption process. The rate of adsorption is typically rapid in the initial stages. This is attributed to the high availability of vacant active sites on the adsorbent's surface.

As the contact time progresses, the adsorption rate gradually decreases and eventually reaches a plateau, indicating that equilibrium has been attained. At this point, the remaining vacant sites are difficult to occupy due to repulsive forces between the adsorbed molecules and the molecules in the bulk solution, and the adsorbent becomes saturated.

The time required to reach equilibrium varies depending on the specific adsorbent and its properties. For instance, when using modified clays for the removal of Direct Orange 34, equilibrium was reached rapidly in 15 minutes for acid-activated kaolin, while it took 60 minutes for unmodified and Fe-impregnated kaolin. geoscienceworld.org The adsorption of this compound on natural carbonaceous materials reached equilibrium in approximately 30 minutes, while equilibrium was achieved after 40 minutes using silica fume as the adsorbent. pan.pldergipark.org.tr

Table 4: Equilibrium Time for Adsorption of Direct Orange Dyes

Dye Adsorbent Equilibrium Time Reference
Direct Orange 34 Acid-activated Kaolin 15 minutes geoscienceworld.org
Direct Orange 34 Unmodified & Fe-impregnated Kaolin 60 minutes geoscienceworld.org
This compound Natural Carbonaceous Materials ~30 minutes pan.pl
This compound Silica Fume 40 minutes dergipark.org.tr
Impact of adsorbent dose

The adsorbent dose, which is the mass of the adsorbent used per unit volume of the solution, is a critical parameter in the adsorption process. Generally, an increase in the adsorbent dose leads to a higher percentage of dye removal. This is attributed to the increased number of available active sites for adsorption. rsc.orgnih.gov

For instance, in a study using natural carbonaceous materials like peat, lignite, and hard coal for the removal of this compound (DO26), the dye removal efficiency increased as the adsorbent dose was raised from 1 g/L to 5 g/L. Specifically, for peat, the efficiency rose from 55% to 92%. Similarly, for lignite and hard coal, the efficiencies increased from 41% to 77% and from 38% to 71%, respectively. However, it was noted that the increase in adsorption efficiency was more significant when the dose was increased from 1 to 2.5 g/L compared to the increase from 2.5 to 5 g/L, suggesting that an excessive amount of adsorbent is not proportionally beneficial.

Another study on the removal of various direct dyes using activated carbon from sesame shells also demonstrated that a higher adsorbent dosage enhances dye removal efficiency due to the greater availability of active surfaces. nih.gov Research on the adsorption of Orange II dye using a green hydrogel showed that increasing the adsorbent dose from 0.019 g/L to 0.058 g/L resulted in an increased removal efficiency from 57.75% to 73.75%. mdpi.com

This trend is further supported by research on the decolorization of Direct Orange S using iron oxide nanoparticles, where the percentage of dye removal increased with the concentration of the nanoparticles. tandfonline.com

Table 1: Effect of Adsorbent Dose on this compound Removal

AdsorbentAdsorbent Dose (g/L)Removal Efficiency (%)
Peat155
2.561
592
Lignite141
2.5-
577
Hard Coal138
2.5-
571
Data sourced from a study on natural carbonaceous materials.
Role of initial dye concentration

The initial concentration of the dye in the effluent also plays a significant role in the adsorption process. Typically, at a lower initial dye concentration, the removal efficiency is higher. cabidigitallibrary.org This is because at lower concentrations, there are sufficient active sites on the adsorbent surface to accommodate the dye molecules. cabidigitallibrary.org As the initial dye concentration increases, the active sites on the adsorbent become saturated, leading to a decrease in the percentage of dye removal. cabidigitallibrary.orgbioline.org.br

For example, in the biodegradation of Direct Orange 16 by Micrococcus luteus strain SSN2, the maximum decolorization of 96% was achieved at a dye concentration of 100 mg/L. bioline.org.br When the concentration was increased to 200, 300, and 400 mg/L, the decolorization rates gradually decreased to 76%, 58%, and 30%, respectively. bioline.org.br At a higher concentration of 500 mg/L, the decolorization rate was negligible at 16%, indicating the toxic effect of high dye concentrations on the bacteria. bioline.org.br

Similarly, a study on the removal of direct dyes using orange peel as an adsorbent showed that the rate of dye removal decreased when the initial concentrations of Direct Red 80 and Direct Red 23 were increased from 50 to 75 mg/L. researchgate.net The adsorption of various azo dyes onto activated carbon derived from Monotheca buxifolia waste seeds also showed higher removal percentages at lower initial dye concentrations. cabidigitallibrary.org

Table 2: Effect of Initial Dye Concentration on Direct Orange 16 Decolorization

Initial Dye Concentration (mg/L)Decolorization Efficiency (%)
10096
20076
30058
40030
50016
Data sourced from a study on biodegradation by Micrococcus luteus strain SSN2. bioline.org.br
Effect of ionic strength

The ionic strength of the wastewater, which is determined by the concentration of dissolved salts, can influence the adsorption of dyes. However, the effect of ionic strength on the adsorption of Direct Orange S appears to be minimal in several studies.

For instance, research on the removal of this compound using modified halloysite and natural carbonaceous materials like peat, lignite, and hard coal found that the ionic strength of the solution did not significantly affect the adsorption efficiency. journalssystem.combibliotekanauki.plicm.edu.pl In these studies, varying the concentration of sodium chloride (NaCl) or sodium sulfate (B86663) (Na2SO4) in the solution did not lead to any apparent change in the amount of dye adsorbed. journalssystem.com

In contrast, a study on the adsorption of Direct Red 23 onto powdered tourmaline (B1171579) showed that the amount of dye adsorbed decreased as the NaCl concentration increased. arabjchem.org This suggests that for some adsorbent-dye systems, high ionic strength can lead to competition between the salt ions and the dye molecules for the active sites on the adsorbent surface, thereby reducing the adsorption capacity. arabjchem.org

Adsorption Mechanisms

The removal of Direct Orange S from solution by adsorption is governed by a combination of physical and chemical interactions between the dye molecules and the surface of the adsorbent.

Electrostatic interactions between dye and adsorbent surface

Electrostatic interaction is a primary mechanism in the adsorption of anionic dyes like Direct Orange S. nih.gov The surface charge of the adsorbent, which is often pH-dependent, plays a crucial role. At a solution pH below the point of zero charge (pHPZC) of the adsorbent, the surface becomes positively charged, which favors the adsorption of anionic dye molecules through electrostatic attraction. arabjchem.org

For example, the adsorption of this compound on natural carbonaceous materials was found to be strongly dependent on pH. The highest adsorption occurred in an acidic medium (pH 2.5) where the adsorbent surface was positively charged, facilitating the attraction of the negatively charged dye anions. As the pH increased, the adsorbent surface became more negatively charged, leading to electrostatic repulsion and a decrease in adsorption efficiency. Similarly, the adsorption of Direct Red 23 onto powdered tourmaline was favored under acidic conditions due to the formation of a positively charged surface. arabjchem.org The high electric fields on the surface of tourmaline may also enhance these electrostatic interactions. arabjchem.org

Contribution of surface area and porous structure to adsorption

The specific surface area and the porous structure of the adsorbent are fundamental to its adsorption capacity. scielo.org.cojchemlett.comwhiterose.ac.uk A larger surface area provides more active sites for the dye molecules to bind to. rsc.orgjchemlett.com The porosity of the adsorbent, including the presence of micropores, mesopores, and macropores, also plays a significant role. jchemlett.comwhiterose.ac.uk

Studies have shown a direct correlation between the specific surface area (SBET) and the adsorption capacity for this compound on modified halloysite. journalssystem.com Acid activation of the halloysite led to an increase in its specific surface area and a corresponding several-fold increase in its adsorption capacity. journalssystem.com The modification of kaolin with acid or iron also resulted in an increased specific surface area, likely due to the formation of surface cracks and mesopores, which enhanced the adsorption of Direct Orange 34. geoscienceworld.org

The porous structure of activated carbon, with its high surface area and numerous pores, makes it a highly effective adsorbent for various direct dyes. nih.gov The adsorption process involves the initial attachment of dye molecules to the surface, followed by their diffusion into the pores of the adsorbent. arabjchem.org

Table 3: Adsorption Capacities and Surface Area of Modified Halloysite for this compound

AdsorbentSpecific Surface Area (m²/g)Adsorption Capacity (µmol/g)
H-NM (untreated)-64.93
H-SB (sodium benzoate modified)-74.07
H-SA1 (sulfuric acid activated)-303.0
H-SA2 (sulfuric acid activated)-384.4
Data sourced from a study on modified halloysite. journalssystem.com
Diffusion processes in the near-surface layer determining adsorption rate

The rate of adsorption is often controlled by diffusion processes. bibliotekanauki.pl This can involve the transport of the dye molecules from the bulk solution to the external surface of the adsorbent (film diffusion) and the subsequent diffusion of the dye into the pores of the adsorbent (intra-particle diffusion). arabjchem.org

In the adsorption of this compound onto natural carbonaceous materials, the stage that determined the rate of adsorption was the diffusion of the dye in the near-surface layer. bibliotekanauki.pl Similarly, a study on the adsorption of Direct Red 23 onto powdered tourmaline found that the rate of adsorption was controlled by intra-particle diffusion. arabjchem.org The initial fast adsorption phase is typically due to the rapid mass transfer of dye molecules to the adsorbent's surface, while the subsequent slower phase is governed by the diffusion of the dye into the porous structure. arabjchem.org The pseudo-second-order kinetic model has been found to best describe the adsorption kinetics in several studies, suggesting that chemisorption may be a rate-limiting step. researchgate.netbibliotekanauki.pl

Analytical and Spectroscopic Characterization of Direct Orange S and Its Degradation Products

Spectroscopic Techniques for Dye and Metabolite Characterization

UV-Visible spectroscopy is a fundamental technique for tracking the decolorization of Direct Orange S in solution. wikipedia.org The characteristic color of the dye is a result of its chromophoric structures, specifically the azo bonds (–N=N–), which absorb light in the visible region of the electromagnetic spectrum. ni.ac.rs The degradation of the dye leads to the cleavage of these bonds, resulting in a decrease in the intensity of the corresponding absorption peak.

The maximum absorbance (λmax) of Direct Orange S is typically observed in the visible range, and monitoring the decrease in absorbance at this wavelength over time provides a direct measure of the extent of decolorization. For instance, in the photocatalytic degradation of Direct Orange 26, the concentration of the dye was determined by taking samples at regular intervals and measuring their absorbance. irost.ir Similarly, in the study of Reactive Orange 16, the absorbance at 494 nm, attributed to the n→π* transition in the azo group, was used to monitor the decolorization process. ni.ac.rsscispace.com The disappearance of the peak at 514 nm indicated complete decolorization of Direct Red 81. frontiersin.org

UV-Vis spectra can also provide insights into the degradation of aromatic structures within the dye molecule. A significant decrease in absorbance in the ultraviolet region of the spectrum suggests the breakdown of aromatic rings into smaller, non-absorbing species. ni.ac.rs

Table 1: UV-Visible Spectroscopy Data for Azo Dye Decolorization

Dye Name Monitored Wavelength (λmax) Observation Reference
This compound Not Specified Concentration determined by absorbance measurement irost.ir
Reactive Orange 16 494 nm Decrease in absorbance indicates decolorization ni.ac.rsscispace.com
Direct Red 81 514 nm Disappearance of peak indicates complete decolorization frontiersin.org
Methyl Orange 464 nm Used to create a calibration curve for concentration measurement jwent.net

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in the Direct Orange S molecule and for tracking the structural changes that occur during its degradation. wwjmrd.com By analyzing the infrared spectrum, which shows the absorption of infrared radiation by specific molecular vibrations, researchers can gain insight into the breakdown of the dye's complex structure. The FTIR spectra of the dye before and after degradation are compared to identify the disappearance of characteristic peaks associated with the parent molecule and the appearance of new peaks corresponding to degradation products. acs.org

The FTIR spectrum of an untreated azo dye will typically show characteristic peaks for N-H stretching, C-H stretching, C=C stretching of aromatic rings, and the N=N stretching of the azo group. researchgate.netresearchgate.net The degradation process often leads to the disappearance or significant reduction in the intensity of the peak corresponding to the azo bond. acs.org Concurrently, new peaks may appear, indicating the formation of new functional groups such as hydroxyl (–OH) and carbonyl (C=O) groups, which are common in degradation intermediates. frontiersin.org

For example, in the degradation of Direct Red 81, the appearance of a peak at 619 cm⁻¹ confirmed the formation of aromatic amines, while peaks at 1082 cm⁻¹ and 1656 cm⁻¹ indicated the presence of bonded –OH and –C=C– alkyl groups in the intermediates, respectively. frontiersin.org Similarly, in the analysis of degraded methyl orange, changes in the FTIR spectrum confirmed the biodegradation potential of the bacterial strain used. nih.gov

Table 2: Key FTIR Spectral Regions and Corresponding Functional Groups in Azo Dye Analysis

Wavenumber Range (cm⁻¹) Functional Group Significance in Degradation Analysis
3600-3200 O-H (alcohols, phenols), N-H (amines) Appearance indicates hydroxylation and formation of amines. researchgate.net
3100-3000 C-H (aromatic) Decrease in intensity suggests breakdown of aromatic rings. researchgate.net
1650-1550 N=N (azo group) Disappearance or reduction indicates cleavage of the chromophore. frontiersin.org
1600-1450 C=C (aromatic) Changes indicate alteration of the aromatic structure. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton NMR (¹H-NMR) and carbon-13 NMR (¹³C-NMR), is an invaluable technique for the definitive identification of the intermediate and final products of Direct Orange S degradation. mdpi.com While other methods can suggest the disappearance of the parent dye, NMR provides detailed structural information about the newly formed molecules.

In the analysis of degradation products, the NMR spectrum of the treated sample is compared with that of the original dye. mdpi.com The disappearance of signals corresponding to the protons and carbons of the parent dye molecule and the appearance of new signals provide direct evidence of its transformation. frontiersin.org By analyzing the chemical shifts, coupling patterns, and integration of the new signals, the precise chemical structures of the metabolites can be elucidated. nih.gov

For instance, in the degradation of Direct Red 81, ¹H-NMR spectra showed the disappearance of signals between δ 6 and 8, which are characteristic of the aromatic protons of the naphthalene (B1677914) ring in the dye molecule. frontiersin.org The appearance of new signals, along with data from ¹³C-NMR, helped to identify the formation of smaller aromatic and aliphatic intermediates. frontiersin.org Similarly, in the study of methyl orange degradation, the NMR spectra of the degraded products did not match the spectral data of the original dye, confirming its breakdown. mdpi.com

Table 3: Application of NMR Spectroscopy in Azo Dye Degradation Studies

NMR Technique Information Provided Example Application Reference
¹H-NMR Identifies the chemical environment of hydrogen atoms. Tracing the disappearance of aromatic protons from the parent dye. frontiersin.org frontiersin.orgmdpi.com

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of Direct Orange S and its degradation products. nih.gov It allows for the efficient separation, identification, and quantification of the parent dye and its various metabolites in a complex mixture. bioline.org.br

In a typical HPLC analysis of a dye degradation study, a sample of the reaction mixture is injected into the system. japsonline.com The components of the mixture are separated based on their differential partitioning between a stationary phase (typically a C18 column) and a mobile phase. bioline.org.br A detector, often a photodiode array (PDA) or UV-Vis detector, is used to monitor the eluting compounds.

The degradation of Direct Orange S is confirmed by the disappearance of the peak corresponding to the parent dye in the chromatogram and the appearance of new peaks at different retention times, which represent the degradation products. bioline.org.br By comparing the retention times and UV-Vis spectra of the new peaks with those of known standards, the metabolites can be identified. frontiersin.org Furthermore, HPLC can be used to quantify the concentration of the dye and its degradation products over time, providing kinetic data for the degradation process. researchgate.net

Table 4: HPLC in the Analysis of Azo Dye Degradation

Parameter Description Significance
Retention Time The time it takes for a compound to elute from the column. Used to identify the parent dye and its degradation products by comparison with standards. japsonline.com
Peak Area The area under the chromatographic peak. Proportional to the concentration of the compound, allowing for quantification. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and powerful analytical technique used for the identification and quantification of volatile and semi-volatile organic compounds. In the context of Direct Orange S degradation, GC-MS plays a crucial role in profiling the complex mixture of metabolites that are formed. nih.gov

The process involves separating the components of the degradation mixture using a gas chromatograph. The separated components then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, which can be used for its identification by comparing it to a library of known spectra. acs.org

GC-MS analysis of degraded Direct Orange S samples can reveal the presence of a wide range of smaller organic molecules, such as aromatic amines, phenols, and other breakdown products. For example, in the study of this compound degradation, GC-MS analysis of the extracted dye was used for metabolic profiling. researchgate.net Similarly, the degradation of other azo dyes has been shown to produce metabolites like benzene, biphenyl, and naphthalene derivatives, which were identified using GC-MS. nih.gov

Table 5: Common Metabolites of Azo Dye Degradation Identified by GC-MS

Metabolite Class Example Compounds Significance
Aromatic Amines Aniline (B41778), N,N-dimethyl-p-phenylenediamine Indicates the reductive cleavage of the azo bond. uwindsor.ca
Phenolic Compounds Phenol (B47542), Catechol Result from the hydroxylation and breakdown of the aromatic rings. frontiersin.org
Aromatic Hydrocarbons Benzene, Naphthalene Suggests the deamination and further breakdown of the dye structure. nih.gov

X-ray Diffraction (XRD) is an essential technique for characterizing the crystalline structure of materials used in the degradation of Direct Orange S, such as photocatalysts and adsorbents. nih.gov While not directly analyzing the dye itself, XRD provides crucial information about the materials that facilitate its removal or breakdown.

In photocatalysis, the efficiency of a photocatalyst is highly dependent on its crystal structure, phase composition, and crystallite size. XRD is used to identify the crystalline phases of the photocatalyst, such as anatase, rutile, or brookite for titanium dioxide, and to determine the average crystallite size using the Scherrer equation. nanochemres.org For example, in the study of CoFe₂O₄/Ag₂O nanoparticles for the degradation of this compound, XRD was used to confirm the crystal structure of the synthesized materials. irost.ir

Similarly, for adsorption processes, XRD is used to characterize the structure of adsorbent materials like modified clays (B1170129) or zeolites. materresearch.com The XRD patterns can reveal information about the interlayer spacing and crystallinity of the adsorbent, which can influence its adsorption capacity for the dye molecules. geoscienceworld.org

Table 6: XRD Characterization of Materials Used in Azo Dye Degradation

Material Type Information Obtained from XRD Significance
Photocatalysts (e.g., TiO₂, ZnO, CoFe₂O₄) Crystal phase, crystallite size, phase purity. irost.irnanochemres.org Affects the photocatalytic activity and efficiency of dye degradation.

Scanning Electron Microscopy (SEM) and Energy-Dispersive Spectroscopy (EDS) for morphology and elemental composition of treatment materials

Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the surface topography and morphology of materials at a microscopic level. itlinc.com When used to analyze treatment materials involved in the degradation of dyes like Direct Orange S, SEM can reveal changes in the material's surface structure, such as the development of pores or the adsorption of dye molecules. uevora.ptmdpi.com This morphological information is vital for understanding the mechanisms of adsorption and catalysis.

Coupled with SEM, Energy-Dispersive X-ray Spectroscopy (EDS) provides qualitative and semi-quantitative elemental analysis of the sample. itlinc.comthermofisher.com By bombarding the sample with an electron beam, characteristic X-rays are emitted from the elements present, allowing for their identification and relative quantification. thermofisher.com In the context of Direct Orange S treatment, EDS can be used to confirm the presence of the dye on a sorbent material or to analyze the elemental composition of catalysts and other treatment agents. mdpi.comnih.gov For instance, it can identify the elements and compounds that make up an object and their relative amounts, which directly relates to material properties. itlinc.com

The combined use of SEM and EDS offers a comprehensive characterization of the treatment materials, linking their physical structure to their elemental makeup, which is essential for optimizing the degradation process. mdpi.comnih.gov

Table 1: Application of SEM and EDS in Material Characterization

Parameter Technique Information Obtained Relevance to Direct Orange S Treatment
Morphology SEM Surface features, texture, particle shape and size. itlinc.com Understanding the physical interaction between the dye and treatment material (e.g., adsorption sites).
Topography SEM Surface features and texture of an object. itlinc.com Provides insight into the surface changes of the treatment material after interaction with the dye.
Composition EDS Elemental makeup of the material. itlinc.comthermofisher.com Confirms the presence of dye components on the treatment material and identifies the composition of catalysts.

| Elemental Mapping | EDS | Distribution of elements on the material's surface. itlinc.com | Visualizes the dispersion of the dye or catalytic elements on the treatment material. |

Direct Analysis in Real Time-Time of Flight Mass Spectrometry (DART-TOF MS) for rapid dye identification

Direct Analysis in Real Time-Time of Flight Mass Spectrometry (DART-TOF MS) is an ambient ionization technique that allows for the rapid analysis of solids, liquids, and gases in their native state with minimal to no sample preparation. bruker.comnist.govjeol.com This makes it an attractive tool for the high-throughput screening and identification of dyes like Direct Orange S. nih.gov

The DART source generates excited-state species, typically from helium or nitrogen gas, which ionize atmospheric molecules and the target analyte. nist.govjeol.com These ions are then directed into the mass spectrometer for analysis. nist.gov DART is considered a "soft" ionization technique, meaning it typically results in simple mass spectra dominated by protonated or deprotonated molecular ions, which simplifies spectral interpretation. nist.gov

The coupling of DART with a Time-of-Flight (TOF) mass spectrometer provides high mass resolution and accuracy, enabling the precise determination of the molecular weight of the dye and its degradation products. nih.govacs.org This rapid and direct analysis capability is particularly valuable for real-time monitoring of degradation processes. bruker.com

Table 2: Features of DART-TOF MS for Dye Analysis

Feature Description Advantage for Direct Orange S Analysis
Speed Analysis times can be as short as a few seconds to a minute per sample. nih.gov Enables high-throughput screening of samples and real-time monitoring of degradation reactions.
Minimal Sample Preparation Samples can often be analyzed directly without extraction or chromatographic separation. bruker.comjeol.com Reduces analysis time and complexity.
Soft Ionization Produces simple mass spectra with prominent molecular ions. nist.gov Facilitates straightforward identification of the target dye and its major degradation intermediates.

| High Mass Accuracy | TOF analyzers provide precise mass measurements. nih.gov | Allows for the confident determination of elemental compositions and identification of unknown compounds. |

Surface-Enhanced Raman Spectroscopy (SERS) for analysis of organic dyes

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive vibrational spectroscopy technique that can provide detailed structural information about molecules. mdpi.comresearchgate.net It relies on the enhancement of the Raman scattering signal of molecules adsorbed onto or in close proximity to a nanostructured metal surface, typically silver or gold. researchgate.netrsc.org This enhancement allows for the detection of analytes at very low concentrations, even down to the single-molecule level. researchgate.net

For the analysis of organic dyes like Direct Orange S, SERS offers several advantages. The technique provides a unique "fingerprint" spectrum for the molecule, allowing for its unambiguous identification. mdpi.comresearchgate.net Furthermore, SERS can be used to study the interaction between the dye and the enhancing substrate, providing insights into adsorption mechanisms. acs.org The technique is also effective in complex matrices and can overcome the fluorescence that often plagues conventional Raman analysis of dyes. researchgate.net

SERS can be applied directly, without the need for labeling, to identify the dye and its transformation products during degradation studies. mdpi.comtesisenred.net

Advanced Analytical Approaches in Degradation Studies

Total Organic Carbon (TOC) Analysis for mineralization assessment

Total Organic Carbon (TOC) analysis is a fundamental technique for assessing the mineralization of organic pollutants. scielo.brresearchgate.net Mineralization refers to the complete conversion of organic compounds into inorganic substances like carbon dioxide (CO2) and water. redalyc.org TOC analyzers measure the total amount of carbon bound in organic compounds within a water sample. elgalabwater.com

During the degradation of Direct Orange S, monitoring the TOC concentration provides a direct measure of the extent to which the dye and its organic intermediates are being removed from the water. scielo.breeer.org A significant reduction in TOC indicates successful mineralization, whereas a low TOC removal, even with high color removal, suggests that the dye has been transformed into other organic byproducts that may still be of environmental concern. scielo.br Therefore, TOC analysis is crucial for evaluating the ultimate efficacy of any treatment process. researchgate.netredalyc.org

Chemical Oxygen Demand (COD) and Biological Oxygen Demand (BOD) for effluent quality assessment

Chemical Oxygen Demand (COD) and Biochemical Oxygen Demand (BOD) are key parameters used to assess the quality of wastewater effluents. slideshare.neteuropa.eu

COD measures the amount of oxygen required to chemically oxidize both organic and inorganic pollutants in water. uga.edufrontiersin.orgslideshare.net It provides a rapid assessment of the total oxidizable matter in the effluent. uga.edu

BOD , specifically the five-day BOD (BOD5), measures the amount of dissolved oxygen consumed by aerobic microorganisms to decompose the organic matter in a water sample over a five-day period. europa.euuga.edu It is an indicator of the biodegradable fraction of the organic pollutants. slideshare.net

| BOD | Oxygen consumed by microorganisms to break down organic matter. europa.euuga.edu | Amount of biodegradable organic pollutants. |

Monitoring of reactive species during advanced oxidation processes (e.g., hydroxyl radicals, superoxide (B77818) anions)

Advanced Oxidation Processes (AOPs) are a class of water treatment methods that rely on the in-situ generation of highly reactive species to degrade pollutants. doi.orgresearchgate.netnih.gov The primary and most powerful of these is the hydroxyl radical (•OH), but other species like superoxide anions (O2•−) can also play a significant role. researchgate.netmdpi.com

Monitoring these transient and highly reactive species is challenging but crucial for understanding the reaction mechanisms and optimizing the efficiency of AOPs for the degradation of dyes like Direct Orange S. Various techniques, including the use of probe compounds and scavengers, are employed to indirectly detect and quantify these species. nih.gov For example, specific molecules that react selectively and at a known rate with hydroxyl radicals can be added to the system, and their consumption rate can be used to infer the concentration of the radicals. nih.gov Understanding the roles of different reactive species helps in tailoring the AOP to target specific pollutants and minimize the formation of undesirable byproducts. mdpi.comrsc.org

Theoretical and Computational Chemistry Studies of Direct Orange S

Quantum Chemical Calculations

Quantum chemical calculations have become an indispensable tool for elucidating the intrinsic properties of dye molecules. For Direct Orange S, these methods have been pivotal in understanding its structural and electronic characteristics.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.gov It is frequently applied to study the electronic properties of molecules, including dyes, to understand their reactivity and stability. nih.govchemmethod.com In the context of Direct Orange dyes, DFT calculations, specifically using methods like B3LYP with a 6-311++G(d,p) basis set, have been employed to determine the optimized geometric parameters and harmonic vibrational frequencies. researchgate.net These theoretical calculations often show good agreement with experimental data. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules and predict their electronic absorption spectra. aip.org For dyes like Direct Orange 26 (DO26), TD-DFT calculations are instrumental in simulating their UV/visible spectra, which correspond to electronic transitions between different molecular orbitals. researchgate.net This theoretical approach helps in understanding the electronic and vibrational properties that influence the dye's color and its interaction with light. researchgate.net The accuracy of TD-DFT calculations can be influenced by the choice of the functional. aip.org

The study of electronic vibrational properties provides insight into the stability of the dye. researchgate.net By analyzing the vibrational modes, researchers can understand how the molecule's structure responds to energy absorption and how this might lead to degradation. The correlation between experimental spectroscopic data and TD-DFT calculations provides a robust validation of the theoretical models used. researchgate.net

Intra-molecular interactions, particularly hydrogen bonds, play a significant role in determining the conformation and stability of dye molecules. nih.govmdpi.com In complex azo dyes, hydrogen bonds can form between different functional groups, influencing the planarity and rigidity of the structure. researchgate.netmdpi.com For instance, in this compound, intra-molecular hydrogen bonding has been detected and characterized, and its effect on the vibrational properties has been discussed. researchgate.netresearchgate.net

The analysis of these non-covalent interactions is often performed using computational methods that can map the electron density and identify bonding pathways. nih.govsmu.edu Understanding the nature and strength of these hydrogen bonds is crucial, as they can affect the dye's solubility, its affinity for substrates, and its susceptibility to degradation. nih.gov The presence of strong intramolecular hydrogen bonds can enhance the stability of the dye, making it more resistant to removal or decolorization from wastewater. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for electronic vibrational properties

Kinetic and Isotherm Modeling of Degradation Processes

The removal of dyes like Direct Orange from aqueous solutions is often studied through adsorption processes. Kinetic and isotherm models are mathematical tools used to describe the rate and equilibrium of these adsorption processes, providing valuable information for the design of treatment systems.

Kinetic models are employed to analyze the rate of dye adsorption onto an adsorbent. The pseudo-first-order and pseudo-second-order models are among the most commonly used. deswater.comneptjournal.com

The pseudo-first-order model assumes that the rate of adsorption is proportional to the number of available adsorption sites on the adsorbent. dergipark.org.tr However, studies on the adsorption of various Direct Orange dyes, such as this compound and Direct Orange 34, have often found that this model does not provide the best fit for the experimental data. journalssystem.comgeoscienceworld.orgresearchgate.net

The pseudo-second-order model suggests that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate. deswater.com Numerous studies on the removal of Direct Orange dyes, including this compound, Direct Orange 34, and Direct Orange 102, have demonstrated that the pseudo-second-order kinetic model provides an excellent fit to the experimental data. journalssystem.comgeoscienceworld.orgresearchgate.netniscair.res.in This is often indicated by high correlation coefficient (R²) values, typically close to 1. geoscienceworld.org The agreement of the experimental data with this model suggests that the adsorption process is likely controlled by chemisorption. geoscienceworld.org

Below is an interactive table summarizing the findings from various studies on the kinetic modeling of Direct Orange dye adsorption.

DyeAdsorbentBest Fit Kinetic ModelReference
Direct Orange 34Modified Kaolinite-rich Clays (B1170129)Pseudo-second order geoscienceworld.org
Direct Orange 102Thevetia Neriifolia Juss Wood Activated Carbon (TNJAC)Pseudo-second order niscair.res.in
This compoundModified Halloysite (B83129)Pseudo-second order journalssystem.com
This compoundRice HuskPseudo-second order researchgate.net
This compoundPeat, Lignite (B1179625), Hard CoalPseudo-second order

Adsorption isotherm models describe how the adsorbate molecules distribute between the liquid phase and the solid phase when the adsorption process reaches a state of equilibrium. The Langmuir and Freundlich models are widely used for this purpose. geoscienceworld.org

The Langmuir isotherm model assumes that adsorption occurs at specific homogeneous sites on the adsorbent surface, forming a monolayer. geoscienceworld.orgmdpi.com This model has been found to be a good fit for the adsorption of several Direct Orange dyes, including this compound, Direct Orange 34, and Direct Orange 102, on various adsorbents. journalssystem.comgeoscienceworld.orgresearchgate.netniscair.res.in The applicability of the Langmuir model is often confirmed by high R² values. journalssystem.com A key parameter of the Langmuir model is the separation factor, RL, which indicates the favorability of the adsorption process. Values of RL between 0 and 1 indicate favorable adsorption. geoscienceworld.org

The Freundlich isotherm model is an empirical model that describes adsorption on heterogeneous surfaces with a non-uniform distribution of adsorption heat and affinities. researchgate.net While the Langmuir model often provides a better fit, the Freundlich model has also been used to analyze the adsorption of Direct Orange dyes. journalssystem.comgeoscienceworld.orgresearchgate.net The Freundlich constant, n, gives an indication of the favorability of the adsorption process. niscair.res.in

An interactive data table with findings from studies on isotherm modeling for Direct Orange dye adsorption is presented below.

DyeAdsorbentBest Fit Isotherm ModelReference
Direct Orange 34Modified Kaolinite-rich ClaysLangmuir geoscienceworld.org
Direct Orange 102Thevetia Neriifolia Juss Wood Activated Carbon (TNJAC)Langmuir niscair.res.in
This compoundModified HalloysiteLangmuir journalssystem.com
This compoundRice HuskLangmuir researchgate.net
This compoundPeat, Lignite, Hard CoalLangmuir bibliotekanauki.pl

Application of kinetic models (e.g., pseudo-first order, pseudo-second order)

Machine Learning and Predictive Modeling in Environmental Remediation

Computational approaches, particularly machine learning and predictive modeling, offer significant advantages in the field of environmental remediation. mdpi.com These methods can model complex, non-linear relationships between multiple variables that influence the adsorption and degradation of dyes. mdpi.com By leveraging large datasets, machine learning algorithms can predict the efficiency of various remediation processes, thereby reducing the need for extensive and time-consuming laboratory experiments. researchgate.netresearchgate.net This predictive capability is crucial for designing and optimizing new adsorbent materials and for the real-time monitoring of treatment systems. mdpi.com

Machine learning models have been increasingly employed to predict the adsorption capacity of various materials for dye removal. researchgate.net These models are trained on datasets that include variables such as the physicochemical properties of the adsorbent (e.g., surface area, pore volume), the characteristics of the dye molecule, and experimental conditions (e.g., pH, temperature, initial dye concentration). researchgate.netscribd.com For instance, models like Random Forest (RF), Decision Tree (DT), and Gradient Boosting (GB) have been used to predict the adsorption of dyes onto agro-waste-based adsorbents with high accuracy. researchgate.net

The development of robust predictive models can significantly reduce the experimental effort required to screen and select effective adsorbents for Direct Orange S. researchgate.net By analyzing the structural properties of different materials, these models can forecast which modifications would enhance adsorption efficiency, accelerating the development of novel and effective adsorbents. mdpi.com While specific machine learning studies predicting the adsorption of Direct Orange S on a wide range of novel substrates are still emerging, the principles and methodologies are well-established for other dyes and provide a clear framework for future research.

Table 1: Machine Learning Models for Adsorption Prediction This table is representative of the types of models used in dye adsorption studies and their potential application to Direct Orange S.

Machine Learning Model Typical Input Variables Predicted Output Reported Accuracy (for other dyes)
Artificial Neural Networks (ANN)Adsorbent dose, initial dye concentration, pH, temperature, contact timeDye removal efficiency (%)R² > 0.96 mdpi.com
Random Forest (RF)Pore volume, surface area, adsorbent pH, particle size, initial dye concentrationAdsorption capacity (mg/g)R² = 0.90 researchgate.net
Xtreme Gradient Boosting (XGB)Dye concentration, nanoadsorbent concentration, contact time, pHAdsorption capacity (mg/g)High predictive performance scribd.com

Response Surface Methodology (RSM) is a collection of statistical and mathematical techniques used to optimize processes. It is particularly valuable for understanding the relationships between several independent variables and one or more response variables. In the context of Direct Orange S remediation, RSM has been effectively used to optimize the conditions for its removal from aqueous solutions.

One study focused on the adsorption of this compound (a similar azo dye) onto low-cost silica (B1680970) fume. dergipark.org.tr Using a Central Composite Design (CCD), the researchers investigated the effects of pH, initial dye concentration, adsorbent amount, and contact time on the dye removal efficiency. dergipark.org.tr The quadratic model developed through RSM predicted that the optimal conditions for achieving 95.26% removal of the dye were a pH of 2.01, a contact time of 55.15 minutes, an adsorbent amount of 0.2 g, and an initial concentration of 44 ppm. dergipark.org.tr

In another study, RSM was employed to optimize the photo-Fenton-like degradation of Direct Orange-26. researchgate.net The variables investigated were the initial pH, reaction time, concentration of nano-Fe2O3 catalyst, and H2O2 dosage. The goal was to maximize the biodegradability of the dye, measured by the BOD5/COD ratio. researchgate.net The optimized conditions were found to be a nano-Fe2O3 concentration of 0.23 g/L, an H2O2 concentration of 64 mM, a pH of 7.5, and a reaction time of 21.66 minutes, which resulted in a predicted BOD5/COD ratio of 0.50. researchgate.net The close agreement between the predicted and experimental results confirmed the reliability of the RSM model. researchgate.net

Table 2: Optimized Parameters for Direct Orange Remediation using RSM

Process Adsorbent/Catalyst Optimized Parameters Predicted Response Reference
AdsorptionSilica FumepH: 2.01, Contact Time: 55.15 min, Adsorbent Amount: 0.2 g, Initial Concentration: 44 ppm95.26% Removal dergipark.org.tr
Photo-Fenton Degradationnano-Fe2O3pH: 7.5, Reaction Time: 21.66 min, nano-Fe2O3: 0.23 g/L, H2O2: 64 mMBOD5/COD Ratio: 0.50 researchgate.net

Synthesis Pathways Research for Azo Dyes Relevant to Direct Orange S

General Principles and Methodologies for Azo Dye Synthesis (e.g., diazo coupling reactions)

The most prevalent and industrially significant method for synthesizing azo dyes is a two-stage process involving diazotization followed by an azo coupling reaction. nih.govchemistrystudent.com This sequence is responsible for the production of approximately 60% of all commercial dyes. researchgate.net

The first stage, diazotization , involves the conversion of a primary aromatic amine into a diazonium salt. nih.gov This is typically achieved by reacting the amine with nitrous acid (HNO₂), which is itself unstable and usually prepared in situ by reacting sodium nitrite (B80452) (NaNO₂) with a strong mineral acid like hydrochloric acid (HCl). chemistrystudent.com The reaction is highly temperature-sensitive; it must be carried out at low temperatures, generally between 0–5 °C, to prevent the highly unstable diazonium salt from decomposing. chemistrystudent.com

The second stage is the azo coupling reaction. In this step, the diazonium salt, acting as an electrophile, reacts with a nucleophilic coupling component. wikipedia.orgorganic-chemistry.org This coupling component is typically an electron-rich aromatic compound, such as a phenol (B47542), a naphthol, an arylamine, or a derivative thereof. researchgate.netjove.com The reaction is a form of electrophilic aromatic substitution. jove.com The diazonium ion attacks the activated aromatic ring of the coupling component, leading to the formation of the characteristic azo bond (–N=N–), which links the two aromatic structures and forms the chromophore responsible for the dye's color. chemistrystudent.com

The position of the coupling on the nucleophile's aromatic ring is generally at the para-position. wikipedia.orgjove.com If the para-position is already occupied by another substituent, the coupling will occur at an available ortho-position, though this may happen at a slower rate. wikipedia.org

The pH of the reaction medium is a critical parameter that must be carefully controlled to ensure the reaction proceeds efficiently. The optimal pH depends on the nature of the coupling component. organic-chemistry.orgscribd.com

For phenols and naphthols , the coupling is most effective in slightly alkaline conditions (pH < 10). jove.comscribd.com In this range, the phenol exists in equilibrium with its more reactive phenoxide ion form, which enhances the electron-donating character of the ring and facilitates the electrophilic attack by the diazonium ion. jove.com However, if the pH becomes too high (pH > 10), the diazonium salt can be converted into an unreactive diazohydroxide or diazotate ion. jove.comscribd.com

For aromatic amines , the optimal coupling conditions are in a slightly acidic medium (pH 5–7). jove.comscribd.com At this pH, the concentration of the arenediazonium ion is maximized, while the amine group remains largely unprotonated and thus active as a coupling component. jove.comchemicalbook.com At lower pH values, the amine group becomes protonated, forming an aminium salt which deactivates the ring and prevents coupling. scribd.com

Table 1: Key Reaction Conditions for Diazo Coupling

Parameter Condition Rationale
Temperature 0–5 °C Prevents the decomposition of the unstable diazonium salt. chemistrystudent.com
pH (for Phenolic Couplers) Slightly alkaline (pH < 10) Promotes the formation of the more reactive phenoxide ion. jove.comscribd.com
pH (for Amine Couplers) Slightly acidic (pH 5–7) Maximizes diazonium ion concentration while keeping the amine group active. jove.comscribd.com

| Coupling Position | Para (preferred) or Ortho | Governed by steric and electronic effects of the electrophilic aromatic substitution. wikipedia.org |

While diazo coupling is the dominant method, other synthetic pathways exist, including the reduction of nitroaromatic compounds in an alkaline medium, the oxidation of primary amines, and the condensation of hydrazines with quinones. nih.govekb.eg

Exploration of Synthetic Routes for Related Direct Dyes

Direct dyes are a class of dyes that can be applied directly to cellulosic fibers like cotton without the need for a mordant. wikipedia.org Many direct dyes, including Direct Orange S (also known as C.I. Direct Orange 26), are disazo or polyazo compounds, meaning they contain two or more azo groups. wikipedia.org The synthesis of these more complex dyes often involves sequential diazotization and coupling steps or the use of a central coupling component that can react with multiple diazonium salts.

The raw materials listed for the synthesis of Direct Orange S include aniline (B41778), 1-naphthylurea, sodium nitrite, sulfuric acid, sodium carbonate, and 6,6'-Ureylene-bis(1-naphthol-3-sulfonic acid). chemicalbook.com The structure of the central coupling component, 6,6'-Ureylene-bis(1-naphthol-3-sulfonic acid), indicates that Direct Orange S is a symmetrical disazo dye. The synthesis would involve the coupling of two equivalents of a diazonium salt to this central molecule.

The synthesis of other direct dyes provides insight into the general strategies employed for this class.

Congo Red: A classic example of a symmetrical disazo dye. Its synthesis involves the tetrazotization of benzidine (B372746) (a diamine), which is then coupled with two equivalents of 4-aminonaphthalene-1-sulfonic acid.

Disazo Dyes (Sequential Coupling): Asymmetrical disazo dyes are synthesized in a stepwise manner. For instance, Naphthalene (B1677914) Black 12B is made by first coupling diazotized p-nitroaniline with 4-amino-5-hydroxynaphthyl-2,7-disulfonic acid under acidic conditions. iipseries.org The resulting monoazo compound is then coupled with diazotized aniline under basic conditions to form the final disazo dye. iipseries.org

Polyazo Dyes: These complex dyes, containing three or more azo groups, are typically direct dyes used for black, brown, and dark blue shades. ekb.eg Their synthesis involves multiple, sequential diazotization and coupling reactions. For example, a trisazo dye can be made by coupling a diazotized aminodisazo compound to a final coupling component. iipseries.org

Table 2: Examples of Synthetic Routes for Direct Azo Dyes

Dye Type Example Synthetic Strategy Key Intermediates
Symmetrical Disazo Congo Red Tetrazotization of a diamine followed by coupling with two equivalents of a coupler. Tetrazotized Benzidine, 4-aminonaphthalene-1-sulfonic acid
Asymmetrical Disazo Naphthalene Black 12B Sequential coupling reactions with different diazonium salts and couplers. iipseries.org Diazotized p-nitroaniline, Diazotized aniline, H-acid

| Polyazo (Trisazo) | Direct Blue | Multiple sequential diazotization and coupling steps. iipseries.org | Involves building the molecule through successive azo linkages. |

Theoretical Approaches to Design of Dye Synthesis Pathways

In recent years, computational chemistry has become a powerful tool in the design and analysis of new dyes, complementing experimental work. mdpi.comresearchgate.net Theoretical approaches, particularly those based on Density Functional Theory (DFT), allow researchers to predict the properties of a dye molecule before it is synthesized, offering a rational approach to designing synthesis pathways for dyes with desired characteristics. mdpi.comacs.org

These computational methods can model various aspects of dye molecules:

Optimized Molecular Geometry: Calculations can determine the most stable three-dimensional structure of a dye molecule. mdpi.com

Electronic Properties: A key application is the calculation of the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is directly related to the electronic transitions that cause the molecule to absorb light and thus determines its color. researchgate.net By modeling how structural modifications affect this energy gap, chemists can predict the color of a potential new dye.

Spectroscopic Prediction: Theoretical methods can simulate the UV-Visible absorption spectra of dyes. acs.orgacu.edu.in The calculated maximum absorption wavelength (λmax) can be compared with experimental data to validate the computational model and to predict the color of novel structures. acu.edu.in For example, DFT calculations using the B3LYP functional and the 6-311G(d,p) basis set have been used to model pyrazole (B372694) azo dyes, showing good agreement between predicted and experimental absorption maxima. mdpi.com

Structural Analysis: Computational studies can confirm the tautomeric form (azo vs. hydrazo) that is most stable for a given dye, which can influence its color and properties. mdpi.com They can also provide insights into vibrational spectra (FT-IR) and nuclear magnetic resonance (NMR) spectra, aiding in the structural confirmation of newly synthesized compounds. acs.org

By using these theoretical tools, researchers can screen a large number of potential dye structures virtually, identifying the most promising candidates for synthesis. This reduces the time, cost, and resources required in the laboratory, streamlining the discovery of new dyes with specific applications. researchgate.net

Table 3: Common Theoretical Methods in Azo Dye Design

Method/Technique Application in Dye Synthesis Design Reference
Density Functional Theory (DFT) Calculation of ground-state geometry, electronic structure, and molecular orbitals (HOMO/LUMO). mdpi.comacs.org mdpi.com, acs.org
B3LYP Functional A specific and widely used DFT functional for optimizing geometries and predicting properties of organic molecules like dyes. mdpi.comacu.edu.in mdpi.com, acu.edu.in
Time-Dependent DFT (TD-DFT) Used to calculate excited-state properties and predict UV-Visible absorption spectra (λmax). researchgate.net researchgate.net

| Molecular Mechanics (e.g., MMFF94s) | A faster method used for initial conformational analysis to find low-energy structures before more intensive DFT optimization. mdpi.com | mdpi.com |

Broader Academic Applications and Environmental Fate Research of Direct Orange S

Applications in Chemical Research

In the field of chemistry, Direct Orange S is utilized for its chromophoric properties, which are central to its function as an indicator and in energy conversion research.

Use as a pH Indicator

Direct Orange S serves as a pH indicator, a substance that changes color in response to chemical changes in an aqueous solution's acidity or basicity. While detailed research specifying the exact pH transition range and color change of Direct Orange S is not as widely published as for common indicators like methyl orange, its utility in this area is noted. For comparison, the well-studied azo dye Methyl Orange is known to transition from red in acidic solutions (below pH 3.1) to yellow in basic solutions (above pH 4.4). chemmethod.comsaudijournals.com This color change is due to structural alterations in the dye molecule, specifically the protonation of one of the nitrogen atoms in the azo (–N=N–) bond in an acidic medium, which alters the molecule's light absorption properties. chemmethod.com The function of azo dyes like Direct Orange S as pH indicators is a fundamental application in analytical chemistry, particularly in titrations. saudijournals.com

Research in Dye-Sensitized Solar Cells (DSSCs)

Direct Orange S has been identified as a compound used in research for dye-sensitized solar cells (DSSCs). DSSCs are a type of low-cost, thin-film solar cell that utilizes a photosensitizer—the dye—to absorb sunlight and initiate the process of converting solar energy into electrical energy. nih.gov The dye is adsorbed onto the surface of a wide-bandgap semiconductor, typically titanium dioxide (TiO2), and upon light absorption, it injects an electron into the semiconductor's conduction band, generating a current. nih.gov

Applications in Biological Research (as a research tool)

The ability of dyes to selectively bind to and color specific structures is a cornerstone of microscopic analysis in biology.

Use as a Biological Stain for Visualizing Cellular Components

Direct Orange S is employed as a biological stain to enhance the visibility of cellular components under a microscope. Biological stains are chemical dyes that bind to specific cellular structures, allowing researchers to differentiate and identify them. macschem.uswikipedia.org The utility of a given stain depends on its chemical affinity for particular biomolecules like nucleic acids, proteins, or carbohydrates. wikipedia.org

In the context of cellulosic materials, which are key components of plant cell walls, dyes from the "Direct" class are particularly relevant. For instance, Simons' staining, a technique using Direct Orange 15 (a compound related to Direct Orange S) and Direct Blue 1, is used to analyze the changes in cellulose (B213188) fiber structure and porosity. researchgate.net This method helps in predicting the accessibility of cellulosic materials to enzymes. ncsu.edu The staining differentiates between more open, accessible regions (which stain orange) and less accessible regions (which stain blue). This principle of differential staining based on molecular accessibility and affinity is fundamental to how dyes like Direct Orange S function as research tools in visualizing specific components. researchgate.netncsu.edu

Environmental Fate and Transport Research

Understanding how synthetic dyes behave in the environment is critical due to their widespread use and potential ecological impact.

Persistence and mobility of azo direct dyes in water, sediment, and soil

Azo direct dyes, the class to which Direct Orange S belongs, are a significant focus of environmental research due to their persistence and mobility. These dyes are designed to be stable and resistant to fading, which means they are also resistant to degradation by light, chemicals, and conventional biological treatments. tandfonline.comcdnsciencepub.com Their chemical structure, characterized by one or more azo (–N=N–) groups linked to aromatic rings, contributes to this stability. tandfonline.com

Persistence: Available data indicate that azo direct dyes can persist in water, sediment, and soil. canada.ca Their resistance to breakdown means they can remain in the environment for long periods. ijrrjournal.com The strong chemical bonds within the dye molecules make them recalcitrant to aerobic degradation. tandfonline.comcdnsciencepub.com

Mobility and Transport: As a direct dye, Direct Orange S has high solubility in water (a reported value is 9.81 g/L at 20°C), which influences its mobility. High water solubility facilitates transport through water systems, potentially leading to widespread distribution from points of discharge. When dye-containing wastewater is released, these soluble compounds can travel through rivers and potentially infiltrate groundwater. tandfonline.com If used for irrigation, these dyes can be introduced into soil, where their persistence can affect soil texture and crop development. tandfonline.comijrrjournal.com

Degradation and Byproducts: Under anaerobic conditions, such as those found in sediments or anoxic water layers, the azo bond can be cleaved through a process of reduction. tandfonline.comcanada.ca This breakdown, however, does not necessarily signify detoxification. The cleavage of azo dyes often results in the formation of aromatic amines. cdnsciencepub.comcanada.ca These breakdown products can be more toxic and persistent than the original dye molecule and may pose genotoxic or mutagenic risks. tandfonline.com

The following table summarizes the key environmental characteristics of azo direct dyes:

Environmental AspectCharacteristics of Azo Direct DyesCitation
Persistence High resistance to photolysis, biological, and oxidative degradation. Can persist in water, soil, and sediment. tandfonline.comcanada.ca
Mobility Generally high water solubility, leading to easy transport in aquatic systems. mst.dk
Degradation Pathway Resistant to aerobic degradation. Undergoes anaerobic reduction, cleaving the azo bond. cdnsciencepub.comcanada.ca
Primary Byproducts Forms aromatic amines, which can be more toxic and persistent than the parent dye. tandfonline.comcanada.ca

Partitioning via electrostatic interactions to suspended solids and environmental matrices

Direct Orange S, like other azo direct dyes, is soluble in water. canada.ca Due to its hydrophilic nature, it is expected to persist in the water column for extended periods. canada.ca However, it will eventually partition to suspended solids, sediments, or soil particles through electrostatic interactions. canada.ca This partitioning is a key factor in its environmental distribution.

The adsorption of Direct Orange 26, a closely related azo dye, has been studied on various natural carbonaceous materials such as peat, lignite (B1179625), and hard coal. bibliotekanauki.pl Research indicates that the adsorption of this compound onto these materials is strongly influenced by the pH of the solution. bibliotekanauki.pl For instance, as the dose of adsorbents like peat, lignite, and hard coal increases, the removal efficiency of the dye from water also increases. bibliotekanauki.pl However, the ionic strength of the solution does not significantly impact the adsorption efficiency. bibliotekanauki.pl

The interaction between azo dyes and adsorbent surfaces can be classified as physisorption, which involves weak intermolecular forces like electrostatic interactions, π-π interactions, hydrophobic interactions, dipole-dipole forces, van der Waals forces, and hydrogen bonding. mdpi.com The specific interactions depend on the functional groups present on both the dye molecule and the adsorbent surface. researchgate.net For example, in a basic environment, the surface carboxyl groups of an adsorbent can have a high negative charge, enhancing the electrostatic interaction with cationic dyes. researchgate.net

Studies on the adsorption of this compound have shown that the process often follows a pseudo-second-order reaction model, suggesting that the rate-limiting step is diffusion in the near-surface layer of the adsorbent. bibliotekanauki.pl The Langmuir isotherm model often best describes the equilibrium adsorption of this compound on various adsorbents. bibliotekanauki.pl

Table 1: Maximum Adsorption Capacity of Various Adsorbents for this compound

AdsorbentMaximum Adsorption Capacity (mg/g)
Peat17.7 bibliotekanauki.pl
Lignite15.1 bibliotekanauki.pl
Hard Coal13.8 bibliotekanauki.pl

This table illustrates the maximum amount of this compound that can be adsorbed per unit mass of different carbonaceous materials, as determined by the Langmuir isotherm model.

Studies on the long-term environmental fate of Direct Orange S metabolites

The long-term environmental fate of Direct Orange S and its metabolites is a significant concern due to their potential persistence and toxicity. Under anaerobic conditions, such as those found in sediments, azo dyes like Direct Orange S can be degraded through the cleavage of the azo bond, resulting in the formation of aromatic amines. canada.ca While this initial degradation step leads to the decolorization of the dye, the resulting aromatic amines can be more toxic and persistent than the parent compound. openbiotechnologyjournal.commdpi.com

The complete mineralization of azo dyes often requires a combination of anaerobic and aerobic processes. openbiotechnologyjournal.com The initial anaerobic breakdown of the azo bond produces colorless aromatic amines, which are then typically degraded under aerobic conditions. openbiotechnologyjournal.com However, the persistence of these aromatic amine metabolites in the environment is a key area of research. Studies on other compounds have shown that primary metabolites can degrade more slowly than the parent compound. For example, the primary metabolite of the insecticide sulfoxaflor, X11719474, has a much longer half-life in soil under both aerobic and anaerobic conditions compared to the parent compound. rsc.org This highlights the importance of understanding the fate of not just the parent dye but also its degradation products.

The environmental persistence of these metabolites is influenced by factors such as their bioavailability and potential for further degradation. researchgate.net Research on Agent Orange and its associated dioxin TCDD has shown that environmental factors like photolysis by sunlight can significantly decrease the concentration of the toxic compound on leaf and soil surfaces. researchgate.net While Direct Orange S is a different class of chemical, this illustrates the principle that environmental conditions play a crucial role in the ultimate fate of chemical compounds and their byproducts.

Further research is needed to specifically track the long-term fate of Direct Orange S metabolites in various environmental compartments to fully assess their potential for long-term ecological impact.

Simulation of anaerobic degradation in controlled batch reactors

Controlled batch reactors are frequently used to simulate and study the anaerobic degradation of azo dyes like Direct Orange S. These studies provide valuable insights into the mechanisms and efficiency of biodegradation under controlled laboratory conditions.

In a typical anaerobic batch reactor setup, the dye is introduced into a system containing an anaerobic microbial culture, often sourced from sewage sludge. researchgate.netrsc.org The degradation process is monitored over time by measuring parameters such as color removal, chemical oxygen demand (COD) reduction, and the production of metabolites and biogas. researchgate.netrsc.org

Studies on the anaerobic degradation of similar azo dyes, such as Reactive Orange 16 and Acid Orange 7, in batch reactors have demonstrated high color removal efficiencies, often exceeding 90% in a relatively short period. researchgate.netrsc.orgacs.org This decolorization is primarily due to the reductive cleavage of the azo bond by microorganisms. Concurrently, a significant reduction in COD is often observed, indicating the breakdown of the organic dye molecule. researchgate.netrsc.org

The composition of the microbial community within the batch reactor is a critical factor in the degradation process. researchgate.netrsc.org Techniques like 16S rRNA gene sequencing are used to identify the key microbial players involved in the degradation pathway. researchgate.netrsc.org For instance, studies have identified that Micrococcus luteus has the ability to decolorize Direct Orange 16 with high efficiency under specific pH and temperature conditions. researchgate.net

The performance of anaerobic batch reactors can be influenced by several factors, including the initial dye concentration, the presence of co-substrates, and the type of microbial inoculum. nih.govhep.com.cn For example, in the degradation of Acid Orange 7, glucose has been used as a co-substrate to enhance the degradation process. nih.gov However, high concentrations of the dye itself can sometimes inhibit the activity of the microorganisms. hep.com.cn

Table 2: Example of Anaerobic Batch Reactor Study on Azo Dye Degradation

ParameterValue/Observation
Azo Dye StudiedReactive Orange 16 researchgate.netrsc.org
Reactor TypeSerum vials (batch) researchgate.netrsc.org
InoculumMixed microbial culture from sewage sludge researchgate.netrsc.org
Color Removal Efficiency>90% within the first week researchgate.netrsc.org
COD Removal Efficiency≥80% after steady state researchgate.netrsc.org
ByproductsMethane and Volatile Fatty Acids (VFAs) researchgate.netrsc.org

This table provides a summary of typical findings from a batch reactor study on the anaerobic degradation of an azo dye, illustrating the high efficiency of the process.

Q & A

Q. How can researchers combine machine learning and experimental data to predict Direct Orange S’s adsorption capacity on novel biochar substrates?

  • Methodology :
  • Train neural networks on datasets linking biochar properties (surface area, pore size) to adsorption efficiency.
  • Validate predictions with lab-scale column experiments and Langmuir isotherm analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.